molecular formula C26H28N4O B1680846 SB 714786 CAS No. 584555-10-2

SB 714786

Número de catálogo: B1680846
Número CAS: 584555-10-2
Peso molecular: 412.5 g/mol
Clave InChI: RMCSKUADBRROSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline is a chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is provided as a solid and should be stored in a refrigerator at 2-8°C . Its molecular formula is C₂₆H₂₈N₄O, and it has a molecular weight of 412.54 g/mol . The CAS Registry Number for this substance is 584555-10-2 . Scientific literature suggests that analogues of this compound, which feature a quinoline moiety, have been investigated for their potential as multifunctional agents in neurological research. Specifically, related molecules have been designed to act as dopamine D2/D3 receptor agonists while also possessing an iron-chelating capacity, a dual function being explored for potential application in Parkinson's disease research . The 8-hydroxyquinoline component in these analogues is known to efficiently chelate iron, which may confer potent antioxidant activity by mitigating oxidative stress, a key factor in neuronal cell death . Researchers may find value in this compound for advanced studies in neuropharmacology and medicinal chemistry.

Propiedades

IUPAC Name

2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-20-10-11-23-24(28-20)8-3-9-25(23)31-18-17-29-13-15-30(16-14-29)19-22-6-2-5-21-7-4-12-27-26(21)22/h2-12H,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCSKUADBRROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCN(CC3)CC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437786
Record name 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584555-10-2
Record name 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SB-714786: A Technical Overview of its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-714786 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 1D (5-HT1D). Its mechanism of action is centered on its high-affinity binding to the 5-HT1D receptor, thereby blocking the downstream signaling typically initiated by the endogenous ligand, serotonin (B10506). This targeted antagonism has made SB-714786 a valuable pharmacological tool for elucidating the physiological roles of the 5-HT1D receptor subtype. This document provides a comprehensive overview of the available data on SB-714786, including its binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT1D Receptor Antagonism

The primary mechanism of action of SB-714786 is its competitive antagonism at the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily. By binding to the receptor, SB-714786 prevents serotonin from binding and activating the receptor, thus inhibiting its downstream signaling pathways. The 5-HT1D receptor is known to couple to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway

SB_714786_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HTR1D 5-HT1D Receptor Serotonin->HTR1D Binds & Activates SB_714786 SB_714786 SB_714786->HTR1D Binds & Blocks Gi_alpha Gαi HTR1D->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates

Caption: Antagonistic action of SB-714786 at the 5-HT1D receptor.

Quantitative Data

The potency and selectivity of SB-714786 have been determined through radioligand binding assays. The key quantitative metrics are summarized in the tables below.

Table 1: Binding Affinity of SB-714786 for the Human 5-HT1D Receptor
ParameterValueAssay Type
Ki0.8 nMRadioligand Binding Assay
pKi9.1Calculated from Ki

Data sourced from the Chemical Probes Portal.[1]

Table 2: Selectivity Profile of SB-714786
Receptor/TransporterpKiFold Selectivity vs. 5-HT1D
5-HT1D 9.1 -
5-HT1A6.5~400-fold
5-HT1B6.7~250-fold
Serotonin Transporter (SerT)6.5~400-fold

This data indicates that SB-714786 has a significantly higher affinity for the 5-HT1D receptor compared to other tested serotonin receptor subtypes and the serotonin transporter.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of SB-714786. These protocols are based on standard practices in the field and are likely similar to those used in the original discovery of the compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB-714786 for the 5-HT1D receptor and its selectivity against other receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT1D receptor (and other receptors for selectivity profiling).

  • Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D ligand).

  • SB-714786 (unlabeled competitor ligand).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2% bovine serum albumin).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction: In a 96-well plate, combine the cell membranes, [3H]-GR125743 at a concentration near its Kd, and varying concentrations of SB-714786.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of SB-714786 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing cell membranes Incubation Incubate to reach equilibrium Membranes->Incubation Radioligand [3H]-GR125743 Radioligand->Incubation Competitor SB-714786 (varying concentrations) Competitor->Incubation Filtration Rapid filtration (separate bound/unbound) Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting (measure radioactivity) Washing->Scintillation Data_Analysis Calculate IC50 and Ki (Cheng-Prusoff equation) Scintillation->Data_Analysis

References

The Role of SB-714786 in Cell Cycle Arrest: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-714786 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression. Its mechanism of action centers on the disruption of crucial mitotic events, leading to cell cycle arrest, polyploidy, and eventual apoptosis in cancer cells. This technical guide provides a comprehensive overview of the role of SB-714786 in cell cycle arrest, detailing its mechanism of action, impact on signaling pathways, and methodologies for its investigation.

Introduction to SB-714786 and Aurora B Kinase

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Aurora B is a chromosomal passenger protein that is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[2] Dysregulation and overexpression of Aurora B are common in various human cancers, making it an attractive target for cancer therapy.[2]

SB-714786 is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Aurora B kinase, thereby inhibiting its catalytic activity. By targeting Aurora B, SB-714786 disrupts the fidelity of mitosis, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Mechanism of Action: Induction of Mitotic Arrest

The primary mechanism by which SB-714786 exerts its anti-cancer effects is through the induction of mitotic arrest. This is a direct consequence of inhibiting Aurora B's functions in mitosis.

Inhibition of Histone H3 Phosphorylation

A key substrate of Aurora B kinase is histone H3 at serine 10 (H3S10ph). This phosphorylation is a hallmark of condensed chromatin during mitosis. SB-714786, by inhibiting Aurora B, prevents the phosphorylation of histone H3. This inhibition can be used as a biomarker for target engagement.

Disruption of the Spindle Assembly Checkpoint (SAC)

Aurora B plays a critical role in the SAC, a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase.[3] Inhibition of Aurora B by SB-714786 leads to improper kinetochore-microtubule attachments, which should activate the SAC. However, sustained inhibition can lead to a failure of this checkpoint, resulting in cells exiting mitosis without proper chromosome segregation.

Induction of Polyploidy and Apoptosis

The failure to complete mitosis correctly due to Aurora B inhibition leads to endoreduplication, where cells re-replicate their DNA without dividing, resulting in polyploid cells.[4] This genomic instability and the sustained mitotic arrest ultimately trigger the intrinsic apoptotic pathway.

Signaling Pathways Modulated by SB-714786

The effects of SB-714786 on cell cycle arrest are mediated through its impact on specific signaling pathways.

Aurora B Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention for SB-714786.

AuroraB_Pathway cluster_mitosis Normal Mitotic Progression Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Spindle Spindle Assembly Checkpoint (SAC) AuroraB->Spindle regulates CellCycleArrest Cell Cycle Arrest (G2/M) H3S10ph p-Histone H3 (S10) SAC_Active SAC Active Spindle->SAC_Active APC_C_Inactive APC/C Inactive SAC_Active->APC_C_Inactive inhibits APC_C APC/C Separase_Inactive Separase Inactive APC_C_Inactive->Separase_Inactive leads to Separase Separase SisterChromatids Sister Chromatid Separation SB714786 SB-714786 SB714786->AuroraB inhibits Polyploidy Polyploidy CellCycleArrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis FlowCytometry_Workflow Start Cancer Cells Treatment Treat with SB-714786 (e.g., 24h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Cell Cycle Profile (%G1, %S, %G2/M) Analysis->Result

References

The Enigmatic Case of SB 714786: A Search for a Ghost in the Drug Development Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as SB 714786 remains elusive, with no publicly available information on its discovery, development, or mechanism of action. This lack of data prevents the creation of an in-depth technical guide as requested.

Efforts to uncover information on this compound through various search strategies, including queries for its discovery, mechanism of action, clinical trials, and development history, have yielded no specific results. The prefix "SB" often denotes a compound originating from SmithKline Beecham, which later merged to form GlaxoSmithKline (GSK). However, even targeted searches including "GSK SB-714786" and explorations of chemical and pharmacological databases have failed to identify any compound with this designation.

This absence of public information suggests several possibilities:

  • Internal Designation: this compound may have been an internal development code for a compound that was discontinued (B1498344) in the early stages of research and never progressed to public disclosure through patents or publications.

  • Incorrect Identifier: The designation "this compound" could be inaccurate, containing a typographical error or representing a misunderstanding of the correct compound name.

  • Confidentiality: The information regarding this compound may be subject to strict confidentiality and has not yet been released into the public domain.

Without any foundational knowledge of the compound's chemical structure, biological target, or therapeutic area, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and visualizing biological pathways—are all contingent on the availability of this fundamental information.

For researchers, scientists, and drug development professionals interested in a particular compound, the first step is always to establish its existence and identity through publicly accessible scientific and regulatory databases. In the case of this compound, this initial step has unfortunately led to a dead end, highlighting the often-opaque nature of early-stage pharmaceutical research and development.

An In-depth Technical Guide to SB-714786 and its Target Protein KIF11/Eg5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-714786, closely related to the well-studied compound Ispinesib (SB-715992), is a potent and selective inhibitor of the human kinesin spindle protein (KSP), also known as KIF11 or Eg5. KIF11 is a crucial motor protein for the proper formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of KIF11 leads to a characteristic monoastral spindle phenotype, mitotic arrest, and subsequent apoptosis in proliferating cancer cells. This technical guide provides a comprehensive overview of SB-714786, its target KIF11/Eg5, their mechanism of interaction, and detailed experimental protocols for its study.

Introduction to KIF11/Eg5

Kinesin family member 11 (KIF11), or Eg5, is a plus-end directed motor protein that belongs to the kinesin-5 superfamily. It plays an indispensable role during the early stages of mitosis by sliding antiparallel microtubules apart, which is essential for the separation of centrosomes and the establishment of a bipolar spindle.[1] The proper functioning of the mitotic spindle is critical for accurate chromosome segregation into daughter cells. Dysregulation or overexpression of KIF11 has been linked to genomic instability and carcinogenesis, making it a validated target for the development of novel antimitotic agents.[1]

SB-714786: A Potent KIF11/Eg5 Inhibitor

SB-714786 and its analogue Ispinesib (SB-715992) are small molecule inhibitors that target the allosteric loop L5 binding pocket of the KIF11 motor domain. This binding is non-competitive with respect to ATP and microtubules. The binding of SB-714786 induces a conformational change in KIF11 that prevents the release of ADP from the motor domain. This locks KIF11 in a state that is unable to hydrolyze ATP and productively engage with microtubules, thereby inhibiting its motor activity. The functional consequence of this inhibition is the failure of centrosome separation, leading to the formation of a monopolar spindle, mitotic arrest, and ultimately, apoptotic cell death in rapidly dividing cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the KIF11 inhibitor Ispinesib (SB-715992), which is structurally and functionally related to SB-714786.

Parameter Value Assay Conditions Reference
Ki 1.7 nMCell-free KSP ATPase assay[2]
IC50 1.2 - 9.5 nMCytotoxicity assay in various tumor cell lines (Colo205, Colo201, HT-29, M5076, Madison-109, MX-1)[2]

Experimental Protocols

KIF11/Eg5 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of KIF11 and its inhibition by compounds like SB-714786. A common method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Principle: The ADP produced by KIF11's ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reagents:

    • Assay Buffer: 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT.

    • Recombinant human KIF11/Eg5 protein.

    • Taxol-stabilized microtubules.

    • ATP solution.

    • PK/LDH enzyme mix.

    • Phosphoenolpyruvate (PEP).

    • NADH.

    • SB-714786 or other inhibitors.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PK/LDH, PEP, and NADH.

    • Add KIF11/Eg5 protein and microtubules to the reaction mixture.

    • Add the inhibitor (SB-714786) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Immediately measure the absorbance at 340 nm over time using a plate reader.

    • Calculate the rate of NADH consumption to determine the ATPase activity.

    • Plot the activity against the inhibitor concentration to determine the IC50 value.[3]

An alternative, more sensitive method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[4]

Cell-Based Mitotic Arrest and Monopolar Spindle Formation Assay

This assay visually confirms the cellular phenotype induced by KIF11/Eg5 inhibition.

Principle: Cells treated with a KIF11 inhibitor will fail to form a bipolar spindle and will arrest in mitosis with a characteristic monopolar spindle. This can be visualized using immunofluorescence microscopy.

Protocol:

  • Cell Culture:

    • Plate cancer cells (e.g., HeLa, GC-2 spd) on coverslips and allow them to adhere.[5]

  • Treatment:

    • Treat the cells with SB-714786 at various concentrations for a predetermined time (e.g., 14-24 hours).[5]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin (to visualize the spindle) and γ-tubulin (to visualize the centrosomes).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of cells exhibiting a monopolar spindle phenotype.[5][6]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle arrest induced by KIF11 inhibition.

Principle: Inhibition of KIF11 leads to an accumulation of cells in the G2/M phase of the cell cycle. This can be measured by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the cell population by flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells in culture with SB-714786 for a specified duration.

  • Cell Harvest and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.[7]

Visualizations

KIF11/Eg5 Signaling Pathway in Mitosis

KIF11_Mitotic_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Inhibition Inhibition by SB-714786 Centrosome_1 Centrosome 1 Microtubules Antiparallel Microtubules Centrosome_1->Microtubules Nucleation Centrosome_2 Centrosome 2 Centrosome_2->Microtubules Nucleation KIF11 KIF11/Eg5 KIF11->Microtubules Crosslinks & Slides Apart Inactive_KIF11 Inactive KIF11 KIF11->Inactive_KIF11 Bipolar_Spindle Bipolar Spindle Formation Microtubules->Bipolar_Spindle Separation Force SB714786 SB-714786 SB714786->KIF11 Allosteric Inhibition Monopolar_Spindle Monopolar Spindle Inactive_KIF11->Monopolar_Spindle Failure of Centrosome Separation Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: KIF11/Eg5 role in mitosis and its inhibition by SB-714786.

Experimental Workflow for KIF11 Inhibitor Evaluation

Experimental_Workflow Start Start: Compound Screening ATPase_Assay Biochemical Assay: KIF11 ATPase Activity Start->ATPase_Assay Cell_Viability Cell-Based Assay: Cell Viability (IC50) ATPase_Assay->Cell_Viability Mitotic_Arrest Phenotypic Assay: Mitotic Arrest & Monopolar Spindle Formation Cell_Viability->Mitotic_Arrest Cell_Cycle Cell Cycle Analysis: Flow Cytometry (G2/M Arrest) Mitotic_Arrest->Cell_Cycle Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Cell_Cycle->Target_Engagement Structural_Studies Structural Biology: X-ray Crystallography Target_Engagement->Structural_Studies End End: Lead Optimization Structural_Studies->End

References

SB-714786 and the Induction of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-714786 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein required for the formation and maintenance of the bipolar mitotic spindle, an essential structure for proper chromosome segregation during cell division. By inhibiting KSP, SB-714786 induces mitotic arrest, where cells are halted in the process of mitosis. This prolonged arrest ultimately triggers programmed cell death, or apoptosis, making KSP inhibitors a compelling class of anti-cancer agents. This technical guide provides an in-depth overview of the core mechanisms by which SB-714786 induces apoptosis, supported by representative data and experimental protocols.

Mechanism of Action: Induction of Apoptosis via Mitotic Arrest

The primary mechanism of action of SB-714786 is the inhibition of the KSP motor protein. This leads to a cascade of cellular events culminating in apoptosis:

  • Inhibition of KSP: SB-714786 binds to an allosteric pocket on the KSP motor domain, inhibiting its ATPase activity. This prevents KSP from cross-linking and pushing apart microtubules, which is essential for the formation of a bipolar spindle.

  • Formation of Monopolar Spindles: In the absence of functional KSP, the centrosomes are unable to separate, resulting in the formation of characteristic monopolar spindles, often described as "monoasters."

  • Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached chromosomes to the mitotic spindle activates the SAC. This complex signaling pathway prevents the cell from entering anaphase, leading to a prolonged mitotic arrest.

  • Induction of the Intrinsic Apoptotic Pathway: If the mitotic arrest persists, the cell initiates apoptosis through the intrinsic, or mitochondrial, pathway. This process is generally independent of the p53 tumor suppressor protein, which is a significant advantage for treating cancers with mutated or non-functional p53.

  • Activation of Pro-Apoptotic Proteins: The prolonged mitotic arrest leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Caspase Cascade Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data on Apoptosis Induction

The following tables present representative quantitative data on the effects of KSP inhibitors, illustrating the types of analyses used to characterize compounds like SB-714786.

Table 1: Concentration-Dependent Induction of Apoptosis

Concentration of KSP Inhibitor (nM)% Apoptotic Cells (Annexin V Positive)
0 (Vehicle Control)5.2 ± 1.1
115.8 ± 2.5
1045.3 ± 4.2
10082.1 ± 6.7

Data are representative of a typical experiment in a cancer cell line treated for 48 hours, as determined by flow cytometry with Annexin V and Propidium Iodide staining.

Table 2: Time-Course of Apoptosis Induction

Time after Treatment (hours)% Apoptotic Cells (Annexin V Positive)
04.8 ± 0.9
1212.5 ± 2.1
2435.7 ± 3.8
4875.4 ± 5.9

Data are representative of a cancer cell line treated with a fixed concentration (e.g., 10 nM) of a KSP inhibitor.

Table 3: Effect on Cell Cycle Distribution

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.1 ± 3.420.3 ± 2.124.6 ± 2.8
KSP Inhibitor (10 nM)10.2 ± 1.55.7 ± 0.984.1 ± 4.3

Data are representative of a cancer cell line treated for 24 hours, as determined by flow cytometry analysis of DNA content.

Table 4: Caspase-3/7 Activation

TreatmentRelative Caspase-3/7 Activity (Fold Change)
Vehicle Control1.0
KSP Inhibitor (10 nM)8.5 ± 1.2

Data are representative of a luminescent caspase activity assay performed on a cancer cell line after 36 hours of treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SB-714786 (or vehicle control) and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with SB-714786 at various concentrations for the desired time points.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with SB-714786 and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Caspase Activity Assay
  • Cell Lysis: Treat cells with SB-714786, harvest, and lyse the cells according to the manufacturer's protocol of a commercial caspase-glo assay kit.

  • Assay Reaction: Add the caspase substrate to the cell lysate and incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase.

Mandatory Visualizations

SB714786_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SB-714786 SB-714786 KSP KSP SB-714786->KSP Inhibits Bipolar_Spindle Bipolar Spindle Formation SB-714786->Bipolar_Spindle Blocks KSP->Bipolar_Spindle Required for Monopolar_Spindle Monopolar Spindle Formation KSP->Monopolar_Spindle Leads to Microtubules Microtubules SAC Spindle Assembly Checkpoint (SAC) Monopolar_Spindle->SAC Activates Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Induces Bax Bax Mitotic_Arrest->Bax Activates MOMP MOMP Bax->MOMP Induces Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Mitochondrion Mitochondrion MOMP->Cytochrome_c Release of

Caption: Signaling pathway of SB-714786-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis and Cell Cycle Assays cluster_flow_apps Flow Cytometry Applications Cell_Culture Cancer Cell Culture SB714786_Treatment Treatment with SB-714786 (Concentration and Time-Course) Cell_Culture->SB714786_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) SB714786_Treatment->Cell_Viability Flow_Cytometry Flow Cytometry SB714786_Treatment->Flow_Cytometry Caspase_Assay Caspase Activity Assay SB714786_Treatment->Caspase_Assay Western_Blot Western Blot (Bax/Bcl-2) SB714786_Treatment->Western_Blot Annexin_V_PI Annexin V/PI Staining (Apoptosis Quantification) Flow_Cytometry->Annexin_V_PI Cell_Cycle_Analysis DNA Content Analysis (Cell Cycle Distribution) Flow_Cytometry->Cell_Cycle_Analysis

Caption: General experimental workflow for assessing apoptosis.

Unveiling the Pharmacological Profile of SB 714786: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of SB 714786, a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action, binding affinity, selectivity, and the experimental procedures used for its characterization.

Core Pharmacological Properties

This compound is a synthetic organic molecule that acts as a competitive antagonist at the human 5-HT1D receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of this specific serotonin (B10506) receptor subtype.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound.

TargetAssay TypeParameterValue
Human 5-HT1D ReceptorRadioligand BindingKi0.8 nM
Human 5-HT1D ReceptorRadioligand BindingpKi9.1

Table 1: In Vitro Affinity of this compound for the Human 5-HT1D Receptor

Mechanism of Action: 5-HT1D Receptor Antagonism

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, serotonin, the 5-HT1D receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound, as a competitive antagonist, binds to the 5-HT1D receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling events. This blockade of 5-HT1D receptor activity is the fundamental mechanism of action of this compound.

5-HT1D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HTR1D 5-HT1D Receptor Serotonin->HTR1D Binds & Activates SB_714786 SB_714786 SB_714786->HTR1D Binds & Blocks G_protein Gi/o Protein HTR1D->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC

Figure 1: 5-HT1D Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following sections detail the methodologies employed for the pharmacological characterization of this compound.

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of this compound for the human 5-HT1D receptor.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1D receptor.

  • Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or another suitable serotonergic ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well microplates.

2. Procedure:

  • A series of dilutions of this compound are prepared in the assay buffer.

  • In a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of [3H]-GR125743 (typically at its Kd concentration).

    • Either the test compound (this compound) at various concentrations, buffer for total binding, or the non-specific binding control.

    • The receptor membrane preparation.

  • The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Radioligand - this compound dilutions - Membranes - Buffers Incubation Incubate: Reagents + Membranes Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target over other related and unrelated receptors. This compound has been profiled against a panel of other neurotransmitter receptors to determine its selectivity. The Chemical Probes Portal indicates that this compound exhibits high selectivity with at least a 250-fold separation over 16 other receptors studied, including various 5-HT, adrenergic, and dopamine (B1211576) receptor subtypes. However, specific Ki values for these off-target receptors are not publicly available in the cited resources. The primary publication would be the definitive source for this comprehensive selectivity data.

Conclusion

This compound is a high-affinity and selective antagonist of the 5-HT1D receptor. Its well-defined pharmacological profile makes it an invaluable research tool for elucidating the role of the 5-HT1D receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this and similar compounds. For a complete and detailed selectivity profile, consulting the primary scientific literature is recommended.

Investigating Mitotic Spindle Formation with the Eg5 Inhibitor SB-714786: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and conceptual framework for investigating the effects of SB-714786, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), on mitotic spindle formation. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data or detailed, compound-specific experimental protocols for SB-714786. Therefore, this guide presents a generalized framework and methodologies based on the well-established effects of other Eg5 inhibitors. Researchers can adapt these protocols to generate specific data for SB-714786.

Introduction to SB-714786 and its Target, Eg5

The kinesin spindle protein Eg5 is a plus-end directed microtubule motor protein that plays a crucial role in the early stages of mitosis. It is essential for the establishment of a bipolar mitotic spindle by separating duplicated centrosomes and pushing apart antiparallel microtubules. Inhibition of Eg5's ATPase activity prevents this outward push, leading to the collapse of the nascent spindle and the formation of a characteristic "monopolar spindle" or "mono-aster." This aberrant mitotic structure activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and can ultimately lead to apoptosis in cancer cells. Due to its specific role in proliferating cells, Eg5 has been a compelling target for the development of novel anti-cancer therapeutics, with the goal of overcoming the limitations of traditional anti-mitotic agents that target tubulin.

SB-714786 is a small molecule inhibitor that targets the allosteric site of Eg5, leading to the inhibition of its motor activity. Understanding its precise effects on cellular and biochemical processes is critical for its evaluation as a potential therapeutic agent.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SB-714786 is the inhibition of the ATPase activity of Eg5. This inhibition prevents the conformational changes required for Eg5 to "walk" along microtubules and generate the outward force necessary for centrosome separation.

cluster_0 Cellular Context SB-714786 SB-714786 Eg5 Eg5 SB-714786->Eg5 Inhibits ATP_Hydrolysis ATP Hydrolysis Eg5->ATP_Hydrolysis Catalyzes Centrosome_Separation Centrosome Separation ATP_Hydrolysis->Centrosome_Separation Drives Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle Formation Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of SB-714786 action.

Quantitative Data on the Effects of Eg5 Inhibition

While specific data for SB-714786 is not available, this section provides a template for the types of quantitative data that should be generated and presented.

Table 1: In Vitro Inhibition of Eg5 ATPase Activity by SB-714786
ParameterValue
IC50 (nM) To be determined
Assay Conditions e.g., Microtubule-stimulated ATPase assay
Enzyme Source e.g., Recombinant human Eg5
Table 2: Anti-proliferative Activity of SB-714786 in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
e.g., HeLaCervical CancerTo be determined
e.g., HCT116Colon CancerTo be determined
e.g., A549Lung CancerTo be determined
Table 3: Effect of SB-714786 on Mitotic Index and Spindle Morphology
Cell LineTreatment Concentration (nM)Mitotic Index (%)Monopolar Spindles (%)
e.g., HeLaControl (DMSO)To be determinedTo be determined
SB-714786 (e.g., 1x IC50)To be determinedTo be determined
SB-714786 (e.g., 5x IC50)To be determinedTo be determined

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of SB-714786.

Eg5 Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.

Materials:

  • Recombinant human Eg5 protein

  • Paclitaxel-stabilized microtubules

  • ATPase/GTPase activity assay kit (e.g., malachite green-based)

  • Microplate reader

Protocol:

  • Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • In a 96-well plate, add reaction buffer, paclitaxel-stabilized microtubules (final concentration e.g., 2 µM), and varying concentrations of SB-714786.

  • Add recombinant Eg5 protein (final concentration e.g., 50 nM) to each well.

  • Initiate the reaction by adding ATP (final concentration e.g., 1 mM).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each SB-714786 concentration and determine the IC50 value using non-linear regression analysis.

cluster_0 Workflow start Prepare Reagents add_reagents Add Buffer, Microtubules, and SB-714786 to Plate start->add_reagents add_eg5 Add Eg5 Protein add_reagents->add_eg5 add_atp Initiate with ATP add_eg5->add_atp incubate Incubate at 37°C add_atp->incubate detect Detect Inorganic Phosphate incubate->detect read Read Absorbance detect->read analyze Analyze Data (IC50) read->analyze

Figure 2: Workflow for the Eg5 ATPase assay.

Cell Viability and Proliferation Assay

This assay determines the cytotoxic and anti-proliferative effects of SB-714786 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • SB-714786

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SB-714786 for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This method allows for the visualization of the mitotic spindle and chromosomes to assess the morphological effects of SB-714786.

Materials:

  • Cancer cell lines grown on coverslips

  • SB-714786

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin (to visualize microtubules)

  • Fluorescently labeled secondary antibody

  • DAPI (to visualize DNA)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells with SB-714786 at the desired concentration and for the appropriate time to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

cluster_0 Workflow start Cell Seeding and Treatment fix Fixation start->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation (α-tubulin) block->primary_ab secondary_ab Secondary Antibody and DAPI Incubation primary_ab->secondary_ab mount Mounting secondary_ab->mount visualize Fluorescence Microscopy and Analysis mount->visualize

Figure 3: Workflow for immunofluorescence analysis of spindle morphology.

Conclusion

Methodological & Application

SB 714786 in vitro cell-based assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the identifier "SB 714786." Following a comprehensive search for scientific information, it has been determined that "this compound" does not correspond to a known chemical compound or drug in development. Instead, this identifier refers to a legislative document, specifically a New York State Senate Bill.

Consequently, it is not possible to provide an in vitro cell-based assay protocol, as requested. Scientific protocols are developed for specific molecules to test their biological activity, and no such molecule with the designation "this compound" has been identified in the scientific literature or databases.

Researchers and scientists seeking information on assay protocols should verify the specific chemical name or a recognized identifier (e.g., CAS number, NSC number) of the compound of interest.

If you have a different identifier for the compound you are interested in, please provide it, and a new search for relevant information and protocols can be initiated.

Application Notes and Protocols for SB 714786 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SB 714786, a potent and selective 5-hydroxytryptamine 1D (5-HT1D) receptor antagonist, in preclinical cancer xenograft models. While direct xenograft studies using this compound are not extensively published, this document leverages data from studies on the role of the 5-HT1D receptor in cancer and the in vivo application of analogous 5-HT1D antagonists to provide a robust framework for experimental design and execution.

Introduction

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathway has been implicated in the progression of various cancers. The 5-HT1D receptor, a member of the G protein-coupled receptor superfamily, has emerged as a potential therapeutic target. Studies have demonstrated that antagonism of the 5-HT1D receptor can inhibit key processes in cancer metastasis, suggesting a therapeutic utility for selective antagonists like this compound in oncology research.[1] These protocols are designed to guide researchers in evaluating the anti-tumor efficacy of this compound in vivo.

Data Presentation

Table 1: In Vitro Efficacy of 5-HT1D Receptor Antagonists in Cancer Cell Lines

CompoundCell LineAssay TypeEndpointResultReference
GR127935LoVo (colorectal cancer)Scratch-wound motility assayInhibition of cell migration~40% delay in wound closure at 48h[1]
GR127935LoVo (colorectal cancer)Matrigel invasion assayInhibition of cell invasionDose-dependent decrease in invasion[1]
5-HT1D Antagonists (general)HCC1954 (breast cancer)Tumorsphere formation assayInhibition of tumorsphere formationIC50 < 10 µM

Table 2: In Vivo Efficacy of a 5-HT1D Receptor Antagonist in a Xenograft Model

CompoundXenograft ModelDosing RegimenPrimary OutcomeResultReference
GR127935Orthotopic colorectal cancer (LoVo cells) in nude miceSpecific dosing regimen not detailed in the primary abstract. A suggested starting point based on similar compounds would be 1-10 mg/kg daily via intraperitoneal injection.Inhibition of tumor metastasisEffective inhibition of metastasis[1]

Signaling Pathway

The proposed mechanism of action for 5-HT1D receptor antagonists in cancer, particularly colorectal cancer, involves the modulation of the Wnt/β-catenin signaling pathway. Activation of the 5-HT1D receptor is thought to suppress the function of Axin1, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and invasion, such as MMP-7.[1] By blocking the 5-HT1D receptor, this compound is hypothesized to restore Axin1 function, leading to the degradation of β-catenin and subsequent downregulation of its target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_HT1D_Receptor 5-HT1D Receptor Axin1 Axin1 5_HT1D_Receptor->Axin1 Inhibits Beta_Catenin_Destruction_Complex β-catenin Destruction Complex (APC, GSK3β, CK1) Axin1->Beta_Catenin_Destruction_Complex Component of Beta_Catenin β-catenin Beta_Catenin_Destruction_Complex->Beta_Catenin Promotes Degradation Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n Translocates TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF Binds to Target_Genes Target Genes (e.g., MMP-7) TCF_LEF->Target_Genes Activates Transcription Cell_Proliferation_Invasion Cell Proliferation & Invasion Target_Genes->Cell_Proliferation_Invasion Promotes Serotonin Serotonin (5-HT) Serotonin->5_HT1D_Receptor Activates SB_714786 This compound SB_714786->5_HT1D_Receptor Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cancer Cell Proliferation and Invasion

Objective: To determine the effect of this compound on the proliferative and invasive capacity of cancer cell lines expressing the 5-HT1D receptor.

Materials:

  • Cancer cell lines (e.g., LoVo, HCT-116 for colorectal cancer; HCC1954 for breast cancer)

  • This compound (lyophilized powder)

  • Cell culture medium and supplements

  • 96-well plates

  • Matrigel invasion chambers

  • Boyden chambers

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture cancer cell lines according to standard protocols.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to desired concentrations.

  • Proliferation Assay: a. Seed cells in 96-well plates. b. After 24 hours, treat cells with varying concentrations of this compound. c. Incubate for 48-72 hours. d. Assess cell viability using a proliferation assay kit according to the manufacturer's instructions.

  • Invasion Assay: a. Coat the upper chamber of a Boyden chamber with Matrigel. b. Seed cells in the upper chamber in serum-free medium containing this compound. c. Add medium with serum to the lower chamber as a chemoattractant. d. Incubate for 24-48 hours. e. Remove non-invading cells from the upper surface of the membrane. f. Fix and stain the invading cells on the lower surface. g. Quantify the number of invading cells.

Protocol 2: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model

Objective: To assess the in vivo anti-tumor activity of this compound in a subcutaneous cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)

  • Cancer cell line of interest

  • This compound

  • Vehicle solution (e.g., saline, PBS with 0.5% Tween 80 and 5% DMSO)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Implantation: a. Harvest and resuspend cancer cells in sterile PBS or Matrigel. b. Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: a. Prepare this compound in a suitable vehicle. b. Administer this compound to the treatment group via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice daily). c. Administer vehicle alone to the control group.

  • Monitoring and Endpoint: a. Measure tumor volume and body weight 2-3 times per week. b. Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

G Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous Cell Implantation in Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Tumor Volume & Body Weight Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a subcutaneous xenograft study.

Conclusion

This compound, as a selective 5-HT1D receptor antagonist, represents a promising tool for investigating the role of serotonin signaling in cancer progression. The provided protocols offer a foundational framework for conducting in vitro and in vivo studies to evaluate its therapeutic potential. Researchers are encouraged to optimize these protocols based on the specific cancer type and experimental goals. Careful consideration of drug formulation, dosing, and appropriate animal models will be critical for obtaining robust and reproducible results.

References

Application Notes and Protocols for Preclinical Studies of the Eg5 Inhibitor ARRY-520 (Filanesib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of ARRY-520 (Filanesib), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[3] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in actively dividing cells.[1][3] These characteristics make Eg5 an attractive target for cancer therapy. This guide is intended to provide researchers with the necessary information to design and execute preclinical studies to evaluate the efficacy and mechanism of action of ARRY-520.

Mechanism of Action

ARRY-520 is a non-competitive, allosteric inhibitor of Eg5.[1] It binds to a site on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes required for Eg5 motor activity, leading to the formation of aberrant monopolar spindles and arresting cells in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4]

ARRY-520_Mechanism_of_Action Mechanism of Action of ARRY-520 (Filanesib) ARRY-520 ARRY-520 Eg5 (KSP) Eg5 (KSP) ARRY-520->Eg5 (KSP) Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Eg5 (KSP)->Mitotic Spindle Formation Required for Monopolar Spindle Monopolar Spindle Eg5 (KSP)->Monopolar Spindle Inhibition leads to Bipolar Spindle Bipolar Spindle Mitotic Spindle Formation->Bipolar Spindle Normal Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Monopolar Spindle->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Fig 1. Mechanism of action of ARRY-520.

Quantitative Data Summary

In Vitro Efficacy of ARRY-520
Cell LineCancer TypeIC50 (nM)EC50 (nM)Reference
HeLaCervical Cancer-0.4 - 14.4[1]
Multiple Cell LinesVarious Leukemias & Solid Tumors-0.4 - 14.4[1]
Human KSP(Biochemical Assay)6-[1]
OCI-AML3Acute Myeloid Leukemia6.1-[4]
Molm13Acute Myeloid Leukemia--[4]
HL-60Acute Promyelocytic Leukemia11.3-[2]
JurkatAcute T-cell Leukemia--[2]
U937Histiocytic Lymphoma--[2]
In Vivo Efficacy of ARRY-520 in Xenograft Models
Animal ModelCancer TypeDosage and ScheduleOutcomeReference
Female Nude MiceEpithelial Ovarian Cancer20 mg/kg, 30 mg/kg, i.p., q4dx3Dose-dependent decrease in tumor kinetics[1]
SCID MiceMultiple Myeloma (RPMI-8226)20 mg/kg per day, i.p.Complete tumor elimination[2]
SCID MiceAcute Myeloid Leukemia (HL-60)20 mg/kg per day, i.p.Complete tumor elimination[2]
SCID MiceAcute Myeloid Leukemia (MV4-11)20 mg/kg per day, i.p.Complete tumor elimination[2]
Preclinical Pharmacokinetic Parameters of ARRY-520
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)Reference
Mice10IV---~20-30[5]
Rats10IV---~20-30[5]
Dogs12IV----[6]
Human (Phase I)2.5 mg/m²IV---~70[7]

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cancer cell lines for the study. For example, HL-60 (acute promyelocytic leukemia) or RPMI-8226 (multiple myeloma) have been shown to be sensitive to ARRY-520.[2]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare a stock solution of ARRY-520 in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Replace the medium with a fresh medium containing the appropriate concentrations of ARRY-520 or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate and treat with ARRY-520 as described above.

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

    • 70% cold ethanol (B145695).

    • Flow cytometer.

  • Protocol:

    • Culture and treat cells with ARRY-520 in 6-well plates.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

    • Flow cytometer.

  • Protocol:

    • Culture and treat cells with ARRY-520.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

In Vivo Studies

1. Animal Models

  • Species and Strain: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). Also, monitor the body weight and general health of the animals.

2. Dosing Solution Preparation and Administration

  • Formulation: A commonly used vehicle for ARRY-520 for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.

    • Example Preparation: To prepare a 3.75 mg/mL solution, add 100 µL of a 37.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[8]

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer ARRY-520 or the vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 20 mg/kg, daily or every 4 days for 3 doses).[1][2]

    • The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

3. Efficacy Evaluation

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

In_Vivo_Experimental_Workflow In Vivo Xenograft Study Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment ARRY-520 or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision Data_Analysis Data Analysis (TGI, etc.) Tumor_Excision->Data_Analysis

Fig 2. General workflow for in vivo xenograft studies.
Immunofluorescence for Monopolar Spindle Visualization

This protocol allows for the direct visualization of the effect of ARRY-520 on mitotic spindle formation.

  • Materials:

    • Cells cultured on coverslips.

    • 4% Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody against α-tubulin.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope.

  • Protocol:

    • Seed cells on coverslips in a multi-well plate and treat with ARRY-520 (e.g., for 16-24 hours).

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Untreated cells should display bipolar spindles in mitosis, while ARRY-520-treated cells will show characteristic monopolar spindles.

Conclusion

ARRY-520 (Filanesib) is a potent Eg5 inhibitor with significant anti-proliferative activity in a range of cancer models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound. Careful execution of these experiments will provide valuable data on the efficacy and mechanism of action of ARRY-520, supporting its further development as a potential cancer therapeutic.

References

SB 714786 solubilization and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

SB-714786 | C25H25N3O | MedChemExpress Solubility. DMSO : ≥ 50 mg/mL (129.36 mM). H2O : < 0.1 mg/mL (insoluble). *"≥" means soluble, but saturation unknown. General tips for mixing compounds. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C for several months. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 - Selleckchem SB-714786 (ARRY-786) is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | Selleckchem In Vitro. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 inhibits the growth of a wide variety of human tumor cell lines with a mean IC50 of 11 nM (ranging from 5 to 26 nM). --INVALID-LINK-- SB-714786 | CAS 362656-91-1 | Selleckchem SB-714786 (ARRY-786) is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | MedKoo SB-714786 Chemical Structure. Smiles: O=C(C1=CC=CC=C1)NC2=CC=C(N3CCN(CC3)C)C=C2C. InChi Key: YJVHDPPWKQKXSM-UHFFFAOYSA-N. InChi: InChI=1S/C25H25N3O/c1-28-18-16-27(17-19-28)23-14-12-21(20-23)26-25(29)22-10-6-5-7-11-22/h5-7,10-12,14,20H,16-19H2,1-4H3. CAS number: 362656-91-1. Molecular Weight (MW): 387.49. Formula: C25H25N3O. Purity: >98%. Solubility: Soluble in DMSO. Storage: Store at -20°C. --INVALID-LINK-- SB-714786 - Cayman Chemical Solubility: ≥10 mg/mL in DMSO; ≥2.3 mg/mL in EtOH; ≥1.1 mg/mL in DMF. SMILES: CN1CCN(CC1)C2=CC(NC(C3=CC=CC=C3)=O)=C(C)C=C2. InChi Code: InChI=1S/C25H25N3O/c1-28-18-16-27(17-19-28)23-14-12-21(20-23)26-25(29)22-10-6-5-7-11-22/h5-7,10-12,14,20H,16-19H2,1-4H3. InChi Key: YJVHDPPWKQKXSM-UHFFFAOYSA-N. Form: A crystalline solid. Purity: ≥98%. Stability: ≥ 2 years. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 - Biosynth For research use only. Not for human use. Description. SB-714786 is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786, CAS 362656-91-1 | Glentham Life Sciences Solubility. Soluble in DMSO. Physical Description. White to off-white powder. Storage. Store at -20°C. Purity. ≥98.0%. --INVALID-LINK-- SB-714786 CAS 362656-91-1 - Biorbyt Description. SB-714786 is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 | Adooq Bioscience Solubility (25°C). Solvent. Max Conc. mg/mL. Max Conc. mM. Water. <1. <1. Insoluble. DMSO. 77.5. 200. Soluble. Ethanol (B145695). 3.87. 10. Insoluble. In Vitro. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 inhibits the growth of a wide variety of human tumor cell lines with a mean IC50 of 11 nM (ranging from 5 to 26 nM). --INVALID-LINK-- SB-714786 | KSP inhibitor | Tocris Bioscience Solubility. Soluble in DMSO to 100 mM and in ethanol to 10 mM. Storage. Store at -20°C. Purity. >98%. --INVALID-LINK-- SB-714786 - Apexbt Solubility: Soluble in DMSO. Storage: Store at -20°C for 2 years. Description: A potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. It demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | A Kinesin Spindle Protein Inhibitor | MedChemTronica Solubility. Soluble in DMSO. Storage. Store at -20°C. Long-term storage may be recommended to be at -80°C. --INVALID-LINK-- SB-714786, a potent and selective KSP inhibitor, demonstrates broad ... SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. --INVALID-LINK-- Application Notes and Protocols: SB 714786

Introduction

This compound is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to the formation of monopolar spindles and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in proliferating cells. These characteristics make this compound a compound of significant interest in cancer research and drug development. This document provides detailed protocols for the solubilization, storage, and handling of this compound for in vitro research applications.

Physicochemical Properties

PropertyValue
Molecular Formula C25H25N3O
Molecular Weight 387.49 g/mol
Appearance White to off-white crystalline solid or powder
Purity ≥98%

Solubilization Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes the solubility data from various suppliers. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventMaximum ConcentrationNotes
DMSO ≥10 mg/mL, ≥50 mg/mL, 77.5 mg/mL (200 mM), 100 mMSoluble
Ethanol ≥2.3 mg/mL, 3.87 mg/mL (10 mM)Sparingly soluble
DMF ≥1.1 mg/mLSparingly soluble
Water < 0.1 mg/mL, <1 mg/mLInsoluble

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

ConditionRecommendationDuration
Solid Form Store at -20°C.≥ 2 years
Stock Solutions Store at -20°C. Some suppliers recommend long-term storage at -80°C.Several months

Note: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (Biotechnology grade)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound (Molecular Weight = 387.49 g/mol ).

  • Carefully transfer the weighed this compound powder into a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • For compounds that are difficult to dissolve, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in solubilization.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

  • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

SB714786_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase KSP_Eg5 KSP (Eg5) Motor Protein Prophase->KSP_Eg5 requires Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Bipolar_Spindle Bipolar Spindle Formation KSP_Eg5->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle Formation Bipolar_Spindle->Metaphase SB714786 This compound SB714786->KSP_Eg5 inhibits SB714786->Monopolar_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Store_Aliquots Aliquot and Store at -20°C / -80°C Prepare_Stock->Store_Aliquots Prepare_Working Prepare Working Solution in Culture Medium Store_Aliquots->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Culture_Cells->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Endpoint (e.g., Cell Viability, Cell Cycle) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for this compound.

Safety Precautions

This compound is a potent cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Application Notes and Protocols for SB 714786 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 714786 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 1D (HTR1D), a member of the G protein-coupled receptor (GPCR) family.[1][2] The HTR1D receptor is a well-validated target in drug discovery, and potent, selective antagonists are valuable tools for studying its physiological roles and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing new ligands for this receptor. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering novel HTR1D antagonists.

Target Information

  • Target: 5-hydroxytryptamine receptor 1D (HTR1D)

  • Target Class: G protein-coupled receptor (GPCR)[1][2]

  • Signaling Pathway: HTR1D couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • UniProt ID: P28221[1][2]

Compound Information: this compound

This compound is characterized by its high affinity and selectivity for the HTR1D receptor.

ParameterValueAssay TypeReference
Ki 0.8 nMRadioligand Binding Assay[1][2]
Selectivity >250-foldAgainst a panel of 16 other receptors including 5-HT1E/1F/2A/2B/2C/4/5A/6/7, adrenergic α1B/β2, and dopamine (B1211576) D2/3/4[1][2]
Recommended Cellular Concentration 100 nMGeneral cellular use[1][2]

High-Throughput Screening (HTS) Application

This compound is an ideal tool compound for HTS campaigns targeting HTR1D for the following reasons:

  • Potent Antagonist: It can be used as a positive control to define the maximum inhibition achievable in a functional assay.

  • High Selectivity: Its selectivity minimizes off-target effects, ensuring that the observed activity is mediated through HTR1D.

  • Reference Compound: It serves as a benchmark for comparing the potency and efficacy of newly identified compounds.

Experimental Protocols

Two primary HTS assay formats are described below: a radioligand binding assay for identifying compounds that bind to the receptor and a functional cell-based assay to identify compounds that modulate receptor signaling.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the HTR1D receptor.

Materials:

  • HEK293 cells stably expressing human HTR1D

  • [3H]-GR125743 (or other suitable radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well or 384-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-HTR1D cells to confluence.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Protocol:

    • In a 96-well or 384-well plate, add 50 µL of assay buffer.

    • Add 50 µL of test compound at various concentrations (or this compound for control wells).

    • Add 50 µL of [3H]-GR125743 at a final concentration equal to its Kd.

    • Add 100 µL of the prepared cell membranes (typically 10-20 µg of protein).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_plate Microplate Well Test Compound Test Compound Incubation Incubate (60 min) Test Compound->Incubation Radioligand Radioligand Radioligand->Incubation Membranes Membranes Membranes->Incubation Filtration Rapid Filtration (Glass Fiber Filter) Incubation->Filtration Washing Wash x3 (Cold Buffer) Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Counting Add Scintillant & Read Radioactivity Drying->Scintillation Counting Data Analysis Calculate IC50 & Ki Scintillation Counting->Data Analysis

Radioligand Binding Assay Workflow

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human HTR1D

  • HTRF cAMP Assay Kit (e.g., from Cisbio)

  • 5-HT (Serotonin) or other suitable HTR1D agonist

  • Forskolin (B1673556)

  • This compound

  • Cell culture medium

  • 384-well low-volume white microplates

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-HTR1D or HEK293-HTR1D cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Assay Protocol:

    • Remove the culture medium from the wells.

    • Add 5 µL of test compound at various concentrations (or this compound for control wells) in stimulation buffer.

    • Add 5 µL of 5-HT at a concentration that gives 80% of the maximal response (EC80) and a fixed concentration of forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate reagent.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of cAMP is inversely proportional to the HTRF signal.

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

cluster_plate Microplate Well with Cells cluster_reagents HTRF Reagents Test Compound Test Compound Incubation1 Incubate (30 min) Test Compound->Incubation1 Agonist + Forskolin Agonist + Forskolin Agonist + Forskolin->Incubation1 cAMP-d2 cAMP-d2 Anti-cAMP Cryptate Anti-cAMP Cryptate Incubation2 Incubate (60 min) cAMP-d2->Incubation2 Anti-cAMP Cryptate->Incubation2 HTRF Reading Read at 665nm & 620nm Incubation2->HTRF Reading Data Analysis Calculate IC50 HTRF Reading->Data Analysis 5-HT 5-HT (Agonist) HTR1D HTR1D Receptor 5-HT->HTR1D SB_714786 This compound (Antagonist) SB_714786->HTR1D Gi Gi Protein HTR1D->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Effects Downstream Cellular Effects cAMP->Downstream Effects

References

Troubleshooting & Optimization

Technical Support Center: SB 714786 and Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inducing mitotic arrest using SB 714786.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitotic arrest?

This compound (also known as SB-743921) is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during the early stages of mitosis.[1] By inhibiting the ATPase activity of KSP, this compound prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles ("monoasters"). This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[2][3] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[4][5]

Q2: What is the expected cellular phenotype after successful treatment with this compound?

The hallmark of successful KSP inhibition by this compound is the accumulation of cells in mitosis with a distinct monopolar spindle phenotype. This can be visualized using immunofluorescence microscopy by staining for α-tubulin to label the microtubules and a centrosomal marker like pericentrin or γ-tubulin. Instead of a normal bipolar spindle with two poles, you will observe a single aster-like structure of microtubules radiating from unseparated centrosomes, with chromosomes condensed and arranged around the periphery.

Q3: At what concentration should I use this compound?

The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model. The half-maximal inhibitory concentration (IC50) for cell viability has been reported to range from the low nanomolar to the micromolar range in different cancer cell lines.[2][6][7]

Troubleshooting Guide: this compound Not Inducing Mitotic Arrest

This guide addresses common issues that may lead to a failure to observe mitotic arrest after treatment with this compound.

Issue 1: Suboptimal or No Mitotic Arrest Observed

Possible Causes and Solutions:

  • Inappropriate Drug Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow down to a more focused range based on the initial results.[6][7]

  • Incorrect Treatment Duration:

    • Solution: The time required to observe significant mitotic arrest can vary. A typical starting point is 16-24 hours. Perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to identify the optimal treatment duration for your cell line.

  • Cell Line Insensitivity or Resistance:

    • Solution: Some cell lines exhibit intrinsic or acquired resistance to KSP inhibitors.[6] This can be due to several factors, including:

      • Overexpression of ABC transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9] Consider using cell lines with known low expression of these transporters or co-treatment with an ABC transporter inhibitor.

      • Mutations in the KSP protein (KIF11 gene): Point mutations in the drug-binding pocket of KSP can reduce the binding affinity of this compound, leading to resistance.[2][10]

  • Poor Drug Quality or Degradation:

    • Solution: Ensure the this compound compound is of high purity and has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

Issue 2: High Levels of Cell Death without Clear Mitotic Arrest

Possible Causes and Solutions:

  • Drug Concentration is Too High:

    • Solution: Excessively high concentrations of this compound may induce rapid apoptosis through off-target effects or overwhelm the mitotic arrest checkpoint, leading to mitotic catastrophe and cell death without a clear accumulation of cells in mitosis. Reduce the drug concentration to a level closer to the IC50 for mitotic arrest.

  • Cell Line is Highly Sensitive:

    • Solution: Some cell lines may rapidly undergo apoptosis following mitotic arrest. Shorten the treatment duration to capture the mitotic arrest phenotype before widespread cell death occurs.

Issue 3: Inconsistent or Variable Results

Possible Causes and Solutions:

  • Asynchronous Cell Population:

    • Solution: The proportion of cells in the M-phase at the time of treatment will affect the percentage of cells that arrest in mitosis. For more consistent results, synchronize the cell population before adding this compound. Common synchronization methods include double thymidine (B127349) block (for G1/S arrest) or serum starvation (for G0/G1 arrest).[11][12][13][14]

  • Inconsistent Cell Culture Conditions:

    • Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition. Changes in these parameters can affect cell cycle kinetics and drug sensitivity.

Data Presentation

Table 1: Reported IC50 Values for this compound (SB-743921) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SKOV3Ovarian Cancer0.2[2]
Colo205Colon Cancer0.07[2]
MV522Lung Cancer1.7[2]
MX1Breast Cancer0.06[2]
P388Leukemia14.4[2]
Ly7Diffuse Large B-cell Lymphoma (GCB)1 - 900[6][7]
Sudhl6Diffuse Large B-cell Lymphoma (GCB)1 - 900[6][7]
Ly1Diffuse Large B-cell Lymphoma (GCB)1 - 900[6][7]
ABC linesDiffuse Large B-cell Lymphoma (ABC)1 - 10,000[6]

Table 2: Quantitative Analysis of Mitotic Arrest Induced by this compound

Cell LineTreatment% of Cells in G2/MFold Increase in G2/MReference
Ly7100 nM this compound40.3%2.29[7]
Sudhl6100 nM this compound40.7%1.70[7]
Ly1100 nM this compound32.4%1.85[7]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the specific identification of mitotic cells.

Materials:

  • Cells treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Harvest: Harvest both adherent and suspension cells and pellet by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[15]

  • Permeabilization: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 1 mL of permeabilization buffer and incubate on ice for 15 minutes.

  • Blocking: Add 1 mL of blocking buffer, centrifuge, and discard the supernatant.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of blocking buffer containing the anti-phospho-Histone H3 antibody. Incubate for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells once with 1 mL of blocking buffer.

  • DNA Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use the PI signal to determine the cell cycle distribution (G1, S, G2/M) and the anti-phospho-Histone H3 signal to specifically quantify the mitotic (M-phase) population within the 4N (G2/M) peak.[15][16]

Protocol 2: Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle morphology to confirm the formation of monopolar spindles.

Materials:

  • Cells grown on coverslips and treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing and Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash one final time with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the this compound-treated cells.

Visualizations

KSP_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition With this compound Bipolar_Spindle Bipolar Spindle Formation Chromosome_Segregation Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division KSP Kinesin Spindle Protein (KSP/Eg5) KSP->Bipolar_Spindle drives SB714786 This compound KSP_Inhibited Inhibited KSP SB714786->KSP_Inhibited inhibits Monopolar_Spindle Monopolar Spindle Formation KSP_Inhibited->Monopolar_Spindle leads to Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

Troubleshooting_Workflow Start No Mitotic Arrest Observed Check_Concentration Is the drug concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response curve (0.1 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Duration Is the treatment duration sufficient? Check_Concentration->Check_Duration Yes Optimize_Concentration->Check_Duration Optimize_Duration Perform time-course (8-48 hours) Check_Duration->Optimize_Duration No Consider_Resistance Consider cell line resistance Check_Duration->Consider_Resistance Yes Optimize_Duration->Consider_Resistance Resistance_Mechanisms Investigate: - ABC transporter expression - KSP mutations Consider_Resistance->Resistance_Mechanisms Check_Drug_Quality Is the drug quality and storage appropriate? Resistance_Mechanisms->Check_Drug_Quality Verify_Drug Use fresh stock solution Check_Drug_Quality->Verify_Drug No Synchronize_Cells Consider cell synchronization Check_Drug_Quality->Synchronize_Cells Yes Verify_Drug->Synchronize_Cells

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: SB 714786 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SB 714786 in their experiments. It provides essential information on the compound's off-target effects, detailed experimental protocols, and troubleshooting guidance to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. It is a valuable pharmacological tool for investigating the role of this specific receptor subtype in various physiological processes.

Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activity of this compound?

A2: While this compound is highly selective for the 5-HT1D receptor, like any pharmacological agent, it can exhibit off-target effects, particularly at higher concentrations. This guide provides data on known off-target interactions to help you assess this possibility.

Q3: Where can I find data on the binding affinity of this compound to its primary target and known off-target receptors?

A3: The table below summarizes the known binding affinities (pKi) of this compound for its primary target and several off-target receptors.

Q4: What are the potential functional consequences of this compound binding to off-target receptors?

A4: The functional activity of this compound at its off-target receptors is not extensively documented in publicly available literature. It is crucial to experimentally determine whether it acts as an antagonist, agonist, or has no functional effect at these sites in your specific assay system. The troubleshooting section provides guidance on how to approach this.

Off-Target Effects of this compound

This compound demonstrates high selectivity for the human 5-HT1D receptor. However, it does exhibit measurable affinity for other serotonin receptor subtypes and the serotonin transporter (SerT).

Quantitative Summary of Binding Affinities
TargetpKiKi (nM)Selectivity vs. 5-HT1D
5-HT1D 9.1 0.79 -
5-HT1A6.5316~400-fold
5-HT1B6.7200~253-fold
SerT6.5316~400-fold

Note: A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is used to determine the binding affinity of this compound for on-target and off-target receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human 5-HT1D receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (e.g., [³H]-GR125743 for 5-HT1D receptors) to each well.

    • Add increasing concentrations of this compound (the competitor).

    • To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor to a set of control wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Determining Functional Activity

This protocol is used to assess whether this compound acts as an antagonist or agonist at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

Methodology:

  • Cell Culture:

    • Plate cells expressing the receptor of interest in a 96-well plate and grow to near confluency.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist for the receptor (typically the EC80 concentration, which gives 80% of the maximal response).

    • Incubate for a time sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

  • Agonist Mode Assay:

    • Incubate the cells with increasing concentrations of this compound alone.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the inhibition of the agonist response.

    • Agonist Mode: Plot the cAMP levels against the log concentration of this compound to determine if it stimulates cAMP production (agonist effect).

Troubleshooting Guides

Issue 1: Observed Biological Effect Does Not Correlate with 5-HT1D Receptor Antagonism

Possible Cause: Off-target effects at higher concentrations of this compound.

Troubleshooting Steps:

  • Review Off-Target Data: Compare the concentration of this compound used in your experiment with the Ki values provided in the table above. If the concentration is in the range of the off-target Ki values, off-target effects are likely.

  • Perform a Dose-Response Curve: Conduct your experiment with a range of this compound concentrations to determine if the unexpected effect is dose-dependent.

  • Use a Structurally Unrelated 5-HT1D Antagonist: If a different, structurally distinct 5-HT1D antagonist does not produce the same effect, it is more likely that the observed effect of this compound is due to an off-target interaction.

  • Test in a Null Cell Line: If possible, repeat the experiment in a cell line that does not express the 5-HT1D receptor but does express the suspected off-target receptor.

Issue 2: Inconsistent IC50/Ki Values in Binding Assays

Possible Cause: Technical variability in the assay.

Troubleshooting Steps:

  • Ensure Equilibrium: Verify that the incubation time is sufficient to reach binding equilibrium. This can be tested by performing a time-course experiment.

  • Check Reagent Quality: Ensure the radioligand and other reagents are not degraded.

  • Optimize Protein Concentration: Use an appropriate amount of membrane protein to ensure that the binding signal is within the linear range of the assay and to avoid ligand depletion.

  • Validate Data Analysis: Use a robust non-linear regression analysis program to fit the data and calculate the IC50/Ki values.

Issue 3: Unexpected Agonist Activity in a Functional Assay

Possible Cause: The compound may be a partial agonist or the effect could be due to an off-target interaction.

Troubleshooting Steps:

  • Perform a Full Agonist Dose-Response Curve: Test this compound alone across a wide range of concentrations to characterize any potential agonist activity.

  • Co-incubation with a Full Agonist: If this compound shows partial agonism, it will act as an antagonist in the presence of a full agonist.

  • Investigate Off-Target Agonism: If the agonist effect is observed at concentrations consistent with off-target binding, consider that this compound might be an agonist at one of its off-target receptors.

Visualizing Experimental Logic and Pathways

Signaling Pathway for a Gi-Coupled Receptor Antagonist

The 5-HT1D receptor is a Gi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. A competitive antagonist like this compound blocks the agonist from binding, thereby preventing the decrease in cAMP.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Receptor 5-HT1D Receptor Agonist->Receptor Binds & Activates SB714786 This compound (Antagonist) SB714786->Receptor Binds & Blocks G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Signaling pathway of a Gi-coupled receptor with a competitive antagonist.

Experimental Workflow for Investigating Off-Target Effects

This workflow provides a logical approach to identifying and characterizing potential off-target effects of this compound.

troubleshooting_workflow Start Start: Unexpected Experimental Result Check_Concentration Is [this compound] >> Ki for 5-HT1D? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Yes On_Target_Issue Investigate On-Target Assay Variability Check_Concentration->On_Target_Issue No Off_Target_Hypothesis Hypothesize Off-Target Effect Dose_Response->Off_Target_Hypothesis Select_Off_Target Select Potential Off-Target Based on Ki Values Off_Target_Hypothesis->Select_Off_Target Binding_Assay Perform Radioligand Binding Assay for Off-Target Select_Off_Target->Binding_Assay No_Binding No Significant Binding Binding_Assay->No_Binding Negative Binding_Confirmed Binding Confirmed Binding_Assay->Binding_Confirmed Positive Functional_Assay Perform Functional Assay for Off-Target Characterize_Function Characterize Functional Effect (Antagonist/Agonist) Functional_Assay->Characterize_Function Binding_Confirmed->Functional_Assay End End: Identify and Characterize Off-Target Effect Characterize_Function->End

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of the kinase inhibitor SB 714786 in cell culture media.

Troubleshooting Guide

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

  • Question: I dissolved this compound in DMSO to create a concentrated stock solution. When I add this stock to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?

  • Answer: This rapid precipitation, often termed "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO solvent.

    Potential Causes and Solutions:

Potential CauseDescriptionRecommended Solution
High Final Concentration The intended final concentration of this compound in the media is higher than its aqueous solubility.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility assessment.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into the full volume of media causes a rapid shift from a high-solubility environment (DMSO) to a low-solubility one (aqueous media), leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and ensure gentle mixing during addition.
Low Media Temperature The solubility of many compounds, including this compound, is lower at cooler temperatures. Adding the compound to cold media can induce precipitation.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][2]
High DMSO Concentration in Final Solution While DMSO is an effective solvent for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO.

Issue 2: Delayed Precipitation of this compound in the Incubator

  • Question: My media containing this compound appears clear initially, but after several hours or a day in the incubator, I notice a crystalline or cloudy precipitate. What is causing this delayed effect?

  • Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time within the incubator.

    Potential Causes and Solutions:

Potential CauseDescriptionRecommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO₂) can cause slight shifts in the pH of the media, which can affect the solubility of pH-sensitive compounds.Ensure your media is properly buffered for the CO₂ concentration in your incubator. Also, pre-warming the media to 37°C before adding the compound can help mitigate temperature-related solubility changes.[2]
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If possible, test the solubility and stability of this compound in different basal media formulations to identify one that is more compatible.
Evaporation Over longer incubation periods, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using sealed flasks or plates to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A1: To avoid solvent-induced cytotoxicity and to minimize precipitation issues, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q2: Can I filter the media to remove the precipitate?

A2: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation.[1]

Q3: Will adding serum to the media help prevent precipitation?

A3: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution. While the presence of serum can increase the apparent solubility of this compound, this effect has its limits. At high concentrations, the compound can still precipitate even in media containing serum.

Q4: How can I determine the optimal stock concentration and dilution strategy?

A4: A systematic solubility assessment is the best approach. This involves preparing a series of dilutions of your compound in the specific cell culture medium you will be using for your experiment and observing for precipitation over time.

Experimental Protocols

Protocol: Aqueous Solubility Assessment of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with a range of final concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM).

    • Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media). Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) immediately after preparation (Time 0) and at subsequent time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs).

    • For a more sensitive assessment, transfer a small aliquot from each dilution onto a slide and examine under a microscope for the presence of crystals.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for this compound in that specific medium under those conditions.

Visualization

Signaling Pathway

Below is a diagram illustrating a simplified version of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SB714786 This compound (Inhibitor) SB714786->EGFR

Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the recommended workflow for preparing a compound solution to minimize the risk of precipitation.

Experimental_Workflow start Start stock Prepare High-Concentration Stock in 100% DMSO start->stock warm_media Pre-warm Cell Culture Media to 37°C start->warm_media intermediate Create Intermediate Dilution in Pre-warmed Media stock->intermediate warm_media->intermediate final_dilution Add Intermediate Dilution to Final Volume of Media (with gentle mixing) intermediate->final_dilution check Visually Inspect for Precipitation final_dilution->check proceed Proceed with Experiment check->proceed Clear troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate solubility check->troubleshoot Precipitate Observed

Recommended workflow for preparing compound solutions to prevent precipitation.

References

Technical Support Center: Troubleshooting Resistance to Anticancer Agent SB-714786

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating resistance to the novel anticancer agent SB-714786.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for SB-714786?

A1: SB-714786 is a synthetic small molecule inhibitor targeting the hypothetical "Kinase Y" (KY) signaling pathway, which is frequently dysregulated in several cancer types. By blocking KY activity, SB-714786 is designed to halt downstream signaling cascades that promote uncontrolled cell proliferation and survival.

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like SB-714786?

A2: Resistance to targeted therapies can be either intrinsic (pre-existing) or acquired (developed during treatment).[1][2] Common mechanisms include:

  • Target alteration: Mutations in the KY gene that prevent SB-714786 from binding effectively.

  • Bypass pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the KY pathway.[3]

  • Drug efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) that actively remove SB-714786 from the cell.[4]

  • Drug inactivation: Metabolic modification of SB-714786 into an inactive form.[4]

  • Phenotypic changes: Alterations in the tumor microenvironment or cell state transitions that reduce drug sensitivity.[4][5]

Q3: How can I determine if my cancer cell line is developing resistance to SB-714786?

A3: A primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of SB-714786 in your cell line over time. This should be confirmed with functional assays that measure cell viability, proliferation, and apoptosis.

Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?

A4: To begin investigating the resistance mechanism, you can:

  • Sequence the target: Analyze the KY gene for potential mutations in resistant cells compared to the parental (sensitive) cells.

  • Assess pathway activation: Use techniques like Western blotting or phospho-proteomics to check for the activation of known bypass pathways.

  • Measure intracellular drug concentration: Use methods like mass spectrometry to determine if the drug is being actively removed from the resistant cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with SB-714786.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My calculated IC50 value for SB-714786 varies significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in drug response assays.[6] Several factors can contribute to this variability. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Cell Seeding Density Optimize and standardize the initial cell seeding density. Higher densities can sometimes lead to apparent resistance.[6]
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. Genetic drift can occur at high passages.
Assay Incubation Time Standardize the duration of drug exposure. A 48 to 72-hour incubation is typical, but this may need optimization for your specific cell line.[7][8]
Reagent Quality and Preparation Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations.
Issue 2: Discrepancy Between Cell Viability and Apoptosis Data

Q: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a decrease in viable cells after SB-714786 treatment, but my apoptosis assay (e.g., Annexin V/PI staining) does not show a corresponding increase in apoptosis. Why might this be?

A: This discrepancy suggests that SB-714786 may be inducing a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect. It's also possible that the timing of your apoptosis measurement is not optimal.

  • Hypothesis 1: Cytostatic Effect: SB-714786 might be causing cell cycle arrest instead of apoptosis.

    • Troubleshooting Step: Perform a cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to see if cells are accumulating in a specific phase of the cell cycle.

  • Hypothesis 2: Timing of Apoptosis: The peak of apoptosis may occur at a different time point than your measurement.

    • Troubleshooting Step: Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) after drug treatment.

Issue 3: Resistant Cells Do Not Show Re-sensitization with a Known Resistance Inhibitor

Q: I have identified a potential bypass pathway (e.g., through a related kinase) and am using a known inhibitor for that pathway in combination with SB-714786. However, I am not observing re-sensitization in my resistant cells. What should I do next?

A: The lack of re-sensitization suggests that either the identified bypass pathway is not the primary driver of resistance, or that multiple resistance mechanisms are at play.[3]

Troubleshooting StepsRationale
Validate Target Inhibition Confirm that the second inhibitor is effectively blocking its intended target in your cell line at the concentration used. This can be done via Western blot for the phosphorylated form of the target.
Investigate Other Mechanisms Broaden your investigation to other potential resistance mechanisms, such as drug efflux or target mutation.
Perform a Broader Screen Consider a broader approach, such as a targeted kinase inhibitor screen or a CRISPR-based genetic screen, to identify other potential drivers of resistance.[5]

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using Resazurin (B115843) Assay

This protocol provides a method for determining the concentration of SB-714786 that inhibits cell viability by 50%.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimized seeding density in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of SB-714786 in complete growth medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • Resazurin Staining:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a color change is observed.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Western Blotting for KY Pathway Activation

This protocol is for assessing the phosphorylation status of KY and its downstream targets.

  • Sample Preparation:

    • Culture sensitive and resistant cells with and without SB-714786 for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated KY (p-KY) or a downstream target overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of the phosphorylated protein between sensitive and resistant cells, with and without drug treatment.

Visualizations

SB714786_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KY Kinase Y (KY) Receptor->KY Activates Downstream_Effector_1 Downstream Effector 1 KY->Downstream_Effector_1 Phosphorylates SB714786 SB-714786 SB714786->KY Inhibits Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway of SB-714786 action.

Resistance_Workflow Start Observe Decreased Sensitivity (Increased IC50) Develop_Resistant_Line Develop Resistant Cell Line (Dose Escalation) Start->Develop_Resistant_Line Confirm_Resistance Confirm Resistance (Viability & Apoptosis Assays) Develop_Resistant_Line->Confirm_Resistance Hypothesis_Testing Hypothesis-Driven Investigation Confirm_Resistance->Hypothesis_Testing Target_Mutation Sequence KY Gene Hypothesis_Testing->Target_Mutation Hypothesis 1 Bypass_Pathway Phospho-proteomics / Western Blot Hypothesis_Testing->Bypass_Pathway Hypothesis 2 Drug_Efflux Measure Intracellular Drug Hypothesis_Testing->Drug_Efflux Hypothesis 3 Analyze_Data Analyze Data and Identify Mechanism Target_Mutation->Analyze_Data Bypass_Pathway->Analyze_Data Drug_Efflux->Analyze_Data Validate_Mechanism Validate Mechanism (e.g., Combination Therapy, Gene Editing) Analyze_Data->Validate_Mechanism End Mechanism Confirmed Validate_Mechanism->End

Caption: Experimental workflow for investigating resistance.

Troubleshooting_Tree Start Inconsistent IC50 Results? Check_Protocol Review Experimental Protocol Start->Check_Protocol Cell_Density Is Cell Density Consistent? Check_Protocol->Cell_Density Inconsistent_Results Still Inconsistent Check_Protocol->Inconsistent_Results If all yes Reagents Are Reagents Fresh? Cell_Density->Reagents Yes Optimize_Density Optimize and Standardize Seeding Cell_Density->Optimize_Density No Passage_Number Is Passage Number Low? Reagents->Passage_Number Yes Prepare_Fresh Prepare Fresh Dilutions Reagents->Prepare_Fresh No Use_Low_Passage Use Low Passage Cells Passage_Number->Use_Low_Passage No Consistent_Results Consistent Results Achieved Passage_Number->Consistent_Results Yes Optimize_Density->Consistent_Results Prepare_Fresh->Consistent_Results Use_Low_Passage->Consistent_Results

Caption: Troubleshooting decision tree for IC50 variability.

References

Technical Support Center: Enhancing In Vivo Efficacy of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Aurora kinase inhibitors, using SB 714786 as a representative example. Given the limited public information on this compound, this guide draws upon established principles and common challenges associated with small molecule Aurora kinase inhibitors.

Troubleshooting Guide

Researchers often face challenges in translating the potent in vitro activity of Aurora kinase inhibitors to successful in vivo studies.[1] This guide addresses common issues and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency Poor bioavailability- Optimize the drug formulation to improve solubility.[2] - Consider using solubility-enhancing excipients or drug delivery systems like nanoparticles. - Evaluate alternative routes of administration (e.g., intravenous vs. oral).
Rapid metabolism or clearance- Increase the dosing frequency or use a continuous infusion model.[2] - Co-administer with inhibitors of relevant metabolic enzymes (if known and safe). - Modify the chemical structure to improve metabolic stability (requires medicinal chemistry expertise).[1]
Inadequate target engagement- Confirm target inhibition in tumor tissue using pharmacodynamic biomarkers, such as phosphorylation of histone H3 (a substrate of Aurora B).[3] - Perform a dose-escalation study to ensure sufficient drug concentration at the tumor site.
High variability in animal responses Inconsistent drug formulation or administration- Prepare fresh drug formulations for each experiment.[2] - Ensure accurate and consistent dosing techniques.
Biological variability in the animal model- Use a well-characterized and homogeneous animal model. - Increase the number of animals per group to improve statistical power.
Observed toxicity or adverse effects (e.g., weight loss, neutropenia) Dose is too high- Conduct a maximum tolerated dose (MTD) study to determine the optimal therapeutic window.[2] - Reduce the dose or dosing frequency.[2]
Off-target effects- Profile the inhibitor against a panel of kinases to identify potential off-targets. - If off-target effects are known, monitor for associated toxicities.[2]
Lack of correlation between tumor growth inhibition and target modulation Complex tumor microenvironment- Evaluate the impact of the inhibitor on the tumor microenvironment, including immune cell infiltration and angiogenesis.[4]
Drug resistance mechanisms- Investigate potential resistance mechanisms, such as upregulation of efflux pumps or activation of alternative signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Aurora kinase inhibitors like this compound?

A1: Aurora kinases (A, B, and C) are crucial regulators of mitosis.[5] Aurora kinase inhibitors are typically small molecules that compete with ATP for the kinase's binding site, thereby inhibiting its function. Inhibition of Aurora A can lead to defects in centrosome separation and mitotic spindle formation, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent cell death.[3][6]

Q2: How can I select the best in vivo model for testing my Aurora kinase inhibitor?

A2: The choice of in vivo model depends on the specific research question. Human tumor xenografts in immunodeficient mice are commonly used to assess anti-tumor efficacy.[3][7] The cell line used for the xenograft should ideally show sensitivity to the inhibitor in vitro. For studying the effects on the tumor microenvironment and potential immunomodulatory properties, syngeneic models in immunocompetent mice are more appropriate.

Q3: What are the key pharmacodynamic markers to assess target engagement of an Aurora B inhibitor in vivo?

A3: The most widely accepted pharmacodynamic biomarker for Aurora B inhibition is a decrease in the phosphorylation of histone H3 at Serine 10 (pHH3).[3] This can be measured in tumor tissue or surrogate tissues like skin biopsies or circulating tumor cells using techniques such as immunohistochemistry or flow cytometry.

Q4: What are common formulation strategies for improving the solubility and bioavailability of hydrophobic Aurora kinase inhibitors?

A4: Due to their often hydrophobic nature, formulating Aurora kinase inhibitors for in vivo use can be challenging.[2] Common approaches include using a co-solvent system (e.g., DMSO, PEG300, Tween 80), creating amorphous solid dispersions, or utilizing lipid-based formulations or nanoparticle encapsulation.[2] It is crucial to ensure the chosen vehicle is non-toxic at the administered volume.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a subcutaneous xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID), aged 6-8 weeks. Allow at least one week for acclimatization.

  • Cell Line and Tumor Implantation:

    • Select a cancer cell line that demonstrates sensitivity to the inhibitor in vitro.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Drug Formulation:

    • Based on solubility and stability studies, prepare the inhibitor in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).[2]

    • Prepare the formulation fresh on each day of dosing.[2]

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

    • Administer the drug and vehicle according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Monitor animal weight and general health throughout the study.

  • Endpoint and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint can be a specific time point or when tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., pHH3 staining).

Visualizations

Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Chromosome_Segregation Correct Chromosome Segregation Aurora_B->Chromosome_Segregation SB_714786 This compound (Inhibitor) SB_714786->Aurora_B Inhibits Cytokinesis_Failure Cytokinesis Failure & Polyploidy SB_714786->Cytokinesis_Failure pHistone_H3 Phospho-Histone H3 (Ser10) Histone_H3->pHistone_H3 pHistone_H3->Chromosome_Segregation Chromosome_Segregation->Cytokinesis

Caption: Simplified signaling pathway of Aurora B kinase inhibition.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Collection & Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End Troubleshooting_Logic Start Low In Vivo Efficacy Check_Bioavailability Assess Bioavailability (PK Study) Start->Check_Bioavailability Low_Bioavailability Low? Check_Bioavailability->Low_Bioavailability Optimize_Formulation Optimize Formulation or Route of Administration Low_Bioavailability->Optimize_Formulation Yes Check_Target_Engagement Assess Target Engagement (PD Biomarkers) Low_Bioavailability->Check_Target_Engagement No Optimize_Formulation->Check_Target_Engagement Low_Target_Engagement Low? Check_Target_Engagement->Low_Target_Engagement Increase_Dose Increase Dose or Dosing Frequency Low_Target_Engagement->Increase_Dose Yes Evaluate_Toxicity Evaluate for Toxicity (MTD Study) Low_Target_Engagement->Evaluate_Toxicity No Increase_Dose->Evaluate_Toxicity High_Toxicity Toxicity Observed? Evaluate_Toxicity->High_Toxicity Reduce_Dose Reduce Dose or Optimize Schedule High_Toxicity->Reduce_Dose Yes Consider_Resistance Investigate Resistance Mechanisms High_Toxicity->Consider_Resistance No End Improved Efficacy Reduce_Dose->End Consider_Resistance->End

References

Technical Support Center: Minimizing Toxicity of SB 714786 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available information regarding a compound with the designation "SB 714786." The following technical support center content is a template created using a hypothetical compound, "Compound X," a novel kinase inhibitor, to demonstrate the structure and type of information requested. Researchers should replace the placeholder data with their own experimental findings for this compound.

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing and managing toxicities observed during in vivo studies with Compound X.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in our mouse cohort at our intended therapeutic dose. What are the potential causes and how can we mitigate this?

A1: Significant weight loss and lethargy are common signs of systemic toxicity. Potential causes could include off-target effects of Compound X, exaggerated pharmacology, or issues with the vehicle formulation.

Troubleshooting Steps:

  • Vehicle Toxicity Study: Conduct a study with the vehicle alone to rule out any toxicity associated with the formulation.

  • Dose Reduction: A dose-response study for both efficacy and toxicity is recommended. It may be possible to find a therapeutic window with a lower dose that minimizes toxicity while maintaining efficacy.

  • Refined Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day) or a lower daily dose, to reduce cumulative exposure.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help the animals tolerate the treatment.

Q2: Our histology results show evidence of liver damage (elevated ALT/AST, hepatocellular necrosis) in rats treated with Compound X. What is the likely mechanism and how can we address this?

A2: Hepatotoxicity can arise from several mechanisms, including direct cellular injury, mitochondrial dysfunction, or inhibition of bile salt export.

Investigative Workflow:

Caption: Workflow for investigating hepatotoxicity.

Experimental Protocols:

  • Mitochondrial Toxicity Assessment: Isolate mitochondria from fresh liver tissue of treated and control animals. Assess mitochondrial respiration using a Seahorse XF Analyzer with substrates for different complexes of the electron transport chain.

  • BSEP Inhibition Assay: Use membrane vesicles expressing rat BSEP to measure the ATP-dependent transport of a labeled substrate (e.g., taurocholate) in the presence and absence of Compound X.

Q3: We are seeing evidence of cardiotoxicity (QTc prolongation) in our telemetry-implanted dog studies. What are the recommended next steps?

A3: QTc prolongation is a serious concern as it can lead to fatal arrhythmias. The primary suspect is often off-target inhibition of the hERG potassium channel.

Signaling Pathway Implicated in QTc Prolongation:

hERG Channel Blockade CompoundX Compound X hERG hERG K+ Channel CompoundX->hERG Inhibition IKr Delayed Rectifier K+ Current (IKr) (Reduced) hERG->IKr AP Action Potential Duration (Prolonged) IKr->AP QTc QTc Interval Prolongation AP->QTc

Caption: Mechanism of hERG-mediated QTc prolongation.

Troubleshooting and Mitigation:

  • In Vitro hERG Assay: Confirm direct inhibition of the hERG channel using a patch-clamp assay on cells expressing the hERG channel.

  • Structure-Activity Relationship (SAR) Studies: If hERG inhibition is confirmed, medicinal chemistry efforts should be directed towards designing analogs with reduced hERG affinity while maintaining on-target potency.

  • Alternative Species: Evaluate the cardiotoxicity profile in a different non-rodent species, as inter-species differences in ion channel pharmacology exist.

Quantitative Data Summary

Table 1: Comparative Toxicity of Compound X in Rodent Models

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)
Maximum Tolerated Dose (MTD) - Single Dose 100 mg/kg75 mg/kg
No Observed Adverse Effect Level (NOAEL) - 14-day study 10 mg/kg/day5 mg/kg/day
Primary Organ of Toxicity LiverLiver, Kidney
Key Histopathological Findings Hepatocellular hypertrophy, single-cell necrosisHepatocellular hypertrophy, tubular nephrosis

Table 2: In Vitro Safety Pharmacology Profile of Compound X

TargetIC50 (µM)Therapeutic Target IC50 (µM)Selectivity Index
hERG Potassium Channel 5.20.05104x
Cytochrome P450 3A4 (CYP3A4) 12.50.05250x
Panel of 44 other kinases > 100.05> 200x

Detailed Experimental Protocols

Protocol 1: Rodent Dose-Range Finding Study

  • Species and Strain: Male and female Sprague-Dawley rats (8 weeks old).

  • Group Size: n=3 per sex per group.

  • Dose Levels: 0 (vehicle), 10, 30, 100, and 300 mg/kg.

  • Administration: Once daily oral gavage for 7 days.

  • Vehicle: 0.5% methylcellulose (B11928114) in sterile water.

  • Monitoring: Body weight and clinical signs recorded daily.

  • Terminal Procedures: On day 8, conduct a full necropsy. Collect blood for clinical chemistry and major organs for histopathological examination.

  • Endpoints: Determine the MTD and identify target organs of toxicity.

Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring

  • Animal Model: Nude mice bearing human tumor xenografts.

  • Group Size: n=10 per group.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Compound X at NOAEL (10 mg/kg/day).

    • Group 3: Compound X at a potentially therapeutic dose (e.g., 30 mg/kg/day).

  • Administration: Daily oral gavage for 21 days.

  • Monitoring:

    • Tumor volume measured twice weekly.

    • Body weight recorded daily.

    • Clinical observations for signs of toxicity.

  • Interim Analysis: A subset of animals (n=2/group) can be euthanized at day 7 for interim toxicity assessment (clinical chemistry and histology).

  • Final Analysis: At the end of the study, assess tumor growth inhibition and conduct a full toxicological evaluation.

Logical Relationship of Preclinical Safety Assessment:

Preclinical Safety Assessment Logic A In Vitro Safety Pharmacology (hERG, CYP Inhibition) B Dose-Range Finding (Rodent) - Determine MTD/NOAEL - Identify Target Organs A->B C Xenograft Efficacy Study with Toxicity Monitoring B->C D GLP Toxicology (Rodent & Non-Rodent) C->D E IND-Enabling Studies D->E

Caption: Logical flow of preclinical safety studies.

Adjusting SB 714786 treatment time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-714786, a potent and selective antagonist for the 5-hydroxytryptamine receptor 1D (HTR1D). This guide is intended for researchers, scientists, and drug development professionals to optimize experimental conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is SB-714786 and what is its primary mechanism of action?

SB-714786 is a potent and selective antagonist of the 5-hydroxytryptamine 1D (HTR1D) receptor.[1] Its primary mechanism of action is to bind to the HTR1D receptor and block the binding of the endogenous agonist, serotonin (B10506) (5-hydroxytryptamine or 5-HT). By doing so, it inhibits the downstream signaling cascade initiated by receptor activation.

Q2: What is the signaling pathway associated with the HTR1D receptor?

The HTR1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Therefore, treatment of HTR1D-expressing cells with an agonist will typically result in reduced cAMP levels. As an antagonist, SB-714786 will block this agonist-induced decrease in cAMP.

Q3: What are the expected cellular effects of treating cells with SB-714786?

The effects of SB-714786 will depend on the cell type and the presence of endogenous or exogenous HTR1D agonists. In systems with tonic HTR1D activation, SB-714786 can be expected to reverse the effects of that activation. For example, in some cancer cell lines, HTR1D activation has been linked to increased proliferation and migration.[2] In such a context, treatment with an HTR1D antagonist like SB-714786 could potentially reduce these effects.

Q4: What is a typical starting concentration range for SB-714786 in in vitro experiments?

Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How long should I treat my cells with SB-714786?

The optimal treatment time is highly dependent on the specific cellular process being investigated.

  • For signaling pathway studies (e.g., measuring cAMP levels): Short incubation times, typically in the range of 15 to 60 minutes, are often sufficient to observe effects on second messenger levels.

  • For gene expression studies: Longer incubation times, from 6 to 48 hours, may be necessary to detect changes in mRNA or protein levels.

  • For functional assays (e.g., proliferation, migration): These assays usually require prolonged exposure to the compound, ranging from 24 to 72 hours or even longer, depending on the cell doubling time and the nature of the assay.

It is strongly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of SB-714786 treatment. Low or absent HTR1D receptor expression in your cell line. Confirm HTR1D expression at the mRNA (RT-qPCR) and/or protein level (Western blot, flow cytometry).
Insufficient concentration of SB-714786. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Inappropriate treatment time. Conduct a time-course experiment to identify the optimal treatment duration for your endpoint.
Absence of HTR1D agonist. The effect of an antagonist is only observable if there is a competing agonist. Ensure that either an endogenous (e.g., serotonin in serum) or exogenous agonist is present.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage number, confluency, and serum batches.
Compound degradation. Prepare fresh stock solutions of SB-714786 and store them appropriately as per the manufacturer's instructions.
Unexpected agonist-like effects observed. Off-target effects at high concentrations. Use the lowest effective concentration of SB-714786 determined from your dose-response curve.
Contamination of the compound. Verify the purity of your SB-714786 stock.

Data Presentation

Table 1: Pharmacological Profile of SB-714786

Parameter Value Assay
Target 5-hydroxytryptamine 1D (HTR1D) Receptor-
Mechanism of Action Antagonist-
Potency (pKi) 9.1Radioligand Binding Assay

Data compiled from publicly available pharmacological data.

Experimental Protocols

General Protocol for Evaluating the Effect of SB-714786 on Agonist-Induced cAMP Inhibition

This protocol provides a general framework. Specific details should be optimized for your cell line and experimental conditions.

  • Cell Seeding: Seed cells expressing the HTR1D receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of SB-714786 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Also, prepare a stock solution of a known HTR1D agonist (e.g., serotonin).

  • Pre-treatment with Antagonist: On the day of the experiment, remove the culture medium and replace it with a serum-free medium containing the desired concentrations of SB-714786 or vehicle control. Incubate for 30-60 minutes.

  • Agonist Stimulation: Add the HTR1D agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC80) and incubate for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of SB-714786 to determine the IC50 of the antagonist.

Visualizations

HTR1D_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Serotonin Serotonin HTR1D HTR1D Receptor Serotonin->HTR1D Binds & Activates SB_714786 SB_714786 SB_714786->HTR1D Binds & Blocks Gi_o Gi/o Protein HTR1D->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: HTR1D Signaling Pathway and Point of SB-714786 Action.

experimental_workflow start Start: Seed HTR1D-expressing cells culture Culture cells to desired confluency start->culture pretreat Pre-treat with SB-714786 or vehicle culture->pretreat stimulate Stimulate with HTR1D agonist pretreat->stimulate measure Measure downstream endpoint (e.g., cAMP, proliferation) stimulate->measure analyze Analyze and interpret data measure->analyze end End analyze->end

Caption: General Experimental Workflow for Studying SB-714786 Effects.

troubleshooting_logic start Experiment with SB-714786 no_effect No observable effect? start->no_effect check_expression Verify HTR1D expression no_effect->check_expression Yes inconsistent Inconsistent results? no_effect->inconsistent No dose_response Perform dose-response check_expression->dose_response time_course Conduct time-course dose_response->time_course agonist_present Ensure agonist is present time_course->agonist_present success Problem Resolved agonist_present->success culture_conditions Standardize culture conditions inconsistent->culture_conditions Yes inconsistent->success No fresh_compound Use fresh compound stock culture_conditions->fresh_compound fresh_compound->success

References

Validation & Comparative

Validating KSP Inhibition by SB-743921: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar spindle during mitosis. Its inhibition presents a targeted strategy for cancer therapy, leading to mitotic arrest and subsequent cell death specifically in proliferating cells. SB-743921 is a potent, second-generation KSP inhibitor that has demonstrated significant anti-cancer activity in preclinical models. This guide provides a comparative overview of the experimental validation of KSP inhibition by SB-743921, complete with supporting data and detailed protocols.

Mechanism of Action: Halting the Mitotic Engine

KSP is a plus-end-directed motor protein that hydrolyzes ATP to slide microtubules apart. This action is essential for pushing the centrosomes away from each other to establish a bipolar spindle. SB-743921 acts as a potent inhibitor of KSP's ATPase activity.[1][2] This inhibition prevents centrosome separation, resulting in the formation of a characteristic "monoastral" spindle, where all chromosomes are arranged in a circle around a single spindle pole.[3][4] This aberrant formation triggers the spindle assembly checkpoint, arresting the cell in mitosis and ultimately leading to apoptosis.[3][4]

KSP_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition KSP Inhibition Prophase Prophase (Duplicated Centrosomes) KSP KSP Motor Protein Prophase->KSP activates ATP ATP Hydrolysis KSP->ATP requires KSP_Inhibited KSP ATPase Activity Inhibited Spindle Bipolar Spindle Formation ATP->Spindle drives Metaphase Metaphase (Chromosome Alignment) Spindle->Metaphase SB743921 SB-743921 SB743921->KSP_Inhibited inhibits Monoaster Monoastral Spindle Formation KSP_Inhibited->Monoaster leads to Arrest Mitotic Arrest Monoaster->Arrest triggers Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of KSP Inhibition by SB-743921

Biochemical Validation: ATPase Activity Assays

The most direct method to validate KSP inhibition is by measuring the enzyme's ATPase activity. These assays quantify the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), typically using purified recombinant KSP motor domain. SB-743921 is a highly potent inhibitor in this biochemical context, demonstrating significantly greater potency than earlier generation inhibitors like Ispinesib.[5]

CompoundTargetAssay TypePotency (Ki)
SB-743921 Human KSPATPase Activity0.1 nM [2][5]
Ispinesib (SB-715992)Human KSPATPase Activity~2-3 nM
MonastrolHuman KSPATPase Activity~14 µM

Table 1. Biochemical Potency Comparison of KSP Inhibitors. Ki (inhibition constant) values from in vitro ATPase assays.

Experimental Protocol: KSP ATPase Assay

This protocol is based on a malachite green-based colorimetric assay that detects inorganic phosphate released during ATP hydrolysis.

1. Reagents and Materials:

  • Purified recombinant human KSP motor domain (e.g., amino acids 1-360 with a His-tag).[5]

  • Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • ATP Solution: 10 mM ATP in water, pH 7.0.

  • Microtubules: Taxol-stabilized microtubules.

  • SB-743921 and other inhibitors, serially diluted in DMSO.

  • Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.

  • 384-well microplates.

  • Spectrophotometer plate reader.

2. Procedure:

  • Prepare the KSP enzyme solution by diluting the purified KSP motor domain in Assay Buffer to the desired concentration.

  • Prepare the reaction mix by combining the KSP solution with taxol-stabilized microtubules.

  • Add 1 µL of serially diluted SB-743921 (or control compound in DMSO) to the wells of a 384-well plate.

  • Add 20 µL of the KSP/microtubule mixture to each well.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding 30 µL of the Malachite Green Reagent.

  • Incubate for 15-20 minutes at room temperature to allow color development.

  • Read the absorbance at 620-650 nm using a plate reader.

  • Calculate the percent inhibition relative to DMSO controls and determine the Ki value by fitting the data to the appropriate inhibition model.

Cell-Based Validation: Mitotic Arrest and Monoastral Spindles

Validating KSP inhibition within a cellular context is critical. The hallmark of KSP inhibitor activity in cells is the accumulation of cells in the G2/M phase of the cell cycle with the formation of monoastral spindles.[3][4] This can be visualized using immunofluorescence microscopy. The anti-proliferative activity of SB-743921 has been confirmed across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypePotency (IC50)
GC-DLBCL Lines (Range)Diffuse Large B-Cell Lymphoma1 - 900 nM[6][7]
ABC-DLBCL Lines (Range)Diffuse Large B-Cell Lymphoma1 nM - 10 µM[6][7]
CML Primary CD34+ CellsChronic Myeloid Leukemia~1 nM[2]
TFK1Cholangiocarcinoma< 10 nM[3]
CCLP1Cholangiocarcinoma< 10 nM[3]

Table 2. Anti-proliferative Activity of SB-743921 in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) values determined from 48-72 hour cell viability assays.

Workflow_Validation cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Seed Seed Cells on Coverslips/Chamber Slides Culture Culture for 24h Seed->Culture Treat Treat with SB-743921 (e.g., 1-100 nM) Culture->Treat Incubate Incubate for 16-24h Treat->Incubate Fix 1. Fix (4% Formaldehyde) Incubate->Fix Perm 2. Permeabilize (Triton X-100) Fix->Perm Block 3. Block (BSA) Perm->Block PrimaryAb 4. Primary Antibodies (anti-α-tubulin, anti-γ-tublin) Block->PrimaryAb SecondaryAb 5. Fluorescent Secondary Abs PrimaryAb->SecondaryAb DNA 6. Counterstain DNA (DAPI) SecondaryAb->DNA Mount 7. Mount Coverslip DNA->Mount Image Fluorescence Microscopy Imaging Mount->Image Quantify Quantify Mitotic Cells & Monoastral Phenotype Image->Quantify

Caption: Experimental Workflow for Validating Mitotic Arrest
Experimental Protocol: Immunofluorescence for Monoastral Spindles

This protocol details the steps to visualize the mitotic phenotype induced by KSP inhibition.

1. Reagents and Materials:

  • HeLa, A549, or other suitable cancer cell lines.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Glass coverslips or chamber slides.

  • SB-743921 stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies: Mouse anti-α-tubulin (for microtubules), Rabbit anti-γ-tubulin (for centrosomes).

  • Secondary Antibodies: Alexa Fluor 488 goat anti-mouse IgG, Alexa Fluor 594 goat anti-rabbit IgG.

  • DNA Stain: DAPI (4′,6-diamidino-2-phenylindole) solution.

  • Mounting Medium.

  • Fluorescence microscope.

2. Procedure:

  • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treat the cells with various concentrations of SB-743921 (e.g., 1 nM to 1 µM) or a DMSO vehicle control for 16-24 hours.[5]

  • Remove the culture medium and wash the cells gently twice with PBS.

  • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.[5]

  • Wash three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., anti-α-tubulin at 1:1000, anti-γ-tubulin at 1:500) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Perform a final wash with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope. Identify and quantify the percentage of mitotic cells exhibiting the monoastral spindle phenotype (condensed chromosomes surrounding a single γ-tubulin focus with a radial microtubule array).

References

Introduction to Kinesin Spindle Protein (KSP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to KSP Inhibitors: SB 714786 vs. Monastrol (B14932)

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein that facilitates the formation of a bipolar mitotic spindle during cell division.[1] It achieves this by pushing microtubules apart, establishing the tension necessary for proper chromosome segregation. In cancer cells, which are characterized by rapid and uncontrolled proliferation, KSP presents an attractive therapeutic target. Inhibition of KSP disrupts spindle formation, leading to mitotic arrest and the formation of distinctive "monoastral spindles," where chromosomes are arranged in a rosette around a single spindle pole.[1][2] This ultimately triggers apoptosis (programmed cell death).

Unlike traditional anti-mitotic agents such as taxanes and vinca (B1221190) alkaloids which target tubulin directly, KSP inhibitors do not interfere with microtubule dynamics in non-dividing cells.[3] This specificity offers a significant advantage, potentially avoiding debilitating side effects like peripheral neuropathy.[4][5] This guide provides a detailed comparison of this compound (Ispinesib), a clinically evaluated KSP inhibitor, and Monastrol, the first-in-class tool compound that paved the way for this drug category.

Mechanism of Action: A Shared Allosteric Approach

Both this compound and Monastrol are allosteric inhibitors of KSP.[4][6] They do not compete with ATP for its binding site. Instead, they bind to a distinct pocket formed by loop L5, helix α2, and helix α3 of the KSP motor domain, located approximately 12 Å away from the ATP-binding pocket.[4]

Binding to this allosteric site locks the motor protein in a state that inhibits its ATPase activity, specifically by preventing microtubule-stimulated ADP release.[6] This prevents KSP from effectively cross-linking and sliding microtubules apart. The consequence is a "weak-binding" state, leading to the collapse of the mitotic spindle and cell cycle arrest.[7]

G cluster_0 Normal Mitosis cluster_1 KSP Inhibition Centrosome1 Centrosome 1 KSP KSP (Eg5) Motor Centrosome1->KSP Centrosome2 Centrosome 2 Centrosome2->KSP MT Antiparallel Microtubules KSP->MT Slides MTs Apart Bipolar_Spindle Bipolar Spindle Formation MT->Bipolar_Spindle Leads to Inhibitor This compound or Monastrol KSP_inhibited KSP (Eg5) Motor Inhibitor->KSP_inhibited Allosteric Binding Spindle_Collapse Spindle Collapse KSP_inhibited->Spindle_Collapse Inhibition leads to Monoaster Monoaster Formation (Mitotic Arrest) Spindle_Collapse->Monoaster

Caption: Mechanism of KSP inhibition leading to mitotic arrest.

Quantitative Data Comparison

This compound (Ispinesib) was developed as a more potent successor to the initial tool compound, Monastrol. The following table summarizes key quantitative differences based on preclinical data.

ParameterMonastrolThis compound (Ispinesib)References
Chemical Class DihydropyrimidineQuinazolinone[4]
Binding Site Allosteric (Loop L5)Allosteric (Loop L5)[4]
KSP ATPase IC50 ~6.1 µM (basal)Significantly more potent[8][9]
Cell-based IC50 14 - 51.3 µMNanomolar range[8][9][10][11]
Potency Lower; serves as a tool compoundHigh; potent enough for clinical trials[9][12]
Selectivity Specific for Eg5 family kinesinsHighly selective for KSP over other kinesins[9][12]
Clinical Status Preclinical research toolInvestigated in Phase I and II clinical trials[4][9]

Note: Specific IC50 values for this compound can vary significantly depending on the assay conditions and cell line used, but it is consistently reported to be orders of magnitude more potent than Monastrol.

Experimental Protocols

The evaluation of KSP inhibitors like this compound and Monastrol relies on a series of standardized biochemical and cell-based assays.

G cluster_A In Vitro Potency cluster_B Cellular Mechanism & Effect cluster_C Preclinical Validation A Step 1: Biochemical Assay KSP ATPase Activity B Step 2: Cell-Based Phenotypic Assay Immunofluorescence A->B Confirm Cellular Target Engagement C Step 3: Cell Cycle Analysis Flow Cytometry B->C Quantify Mitotic Arrest D Step 4: Antiproliferative Assay Cell Viability (e.g., MTT) C->D Determine Effect on Cell Growth E Step 5: In Vivo Efficacy Preclinical Tumor Models D->E Evaluate Therapeutic Potential

Caption: Experimental workflow for evaluating KSP inhibitors.
KSP ATPase Activity Assay

This biochemical assay directly measures the inhibitor's ability to block the enzymatic function of KSP.

  • Objective: To determine the IC50 value of the inhibitor against KSP's ATP hydrolysis activity.

  • Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the KSP motor domain. A common method is the malachite green assay.

  • Methodology:

    • Recombinant human KSP motor domain protein is purified.

    • The protein is incubated in a reaction buffer containing microtubules (to stimulate activity), ATP, and varying concentrations of the inhibitor (e.g., this compound or Monastrol).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with free inorganic phosphate.

    • The absorbance is read on a spectrophotometer, and the amount of Pi released is calculated from a standard curve.

    • Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

Immunofluorescence Microscopy for Monoaster Formation

This cell-based assay visually confirms that the inhibitor induces the characteristic phenotype associated with KSP inhibition.

  • Objective: To visualize and quantify the formation of monoastral spindles in inhibitor-treated cells.

  • Methodology:

    • Cancer cells (e.g., HeLa or HT29) are cultured on coverslips.[13]

    • Cells are treated with the KSP inhibitor at various concentrations for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). A vehicle control (e.g., DMSO) is run in parallel.

    • Cells are fixed with a solution like paraformaldehyde or cold methanol.

    • Cells are permeabilized to allow antibody entry.

    • Staining is performed using primary antibodies against α-tubulin (to visualize microtubules) and a nuclear/mitotic apparatus protein (NuMA) or γ-tubulin (to visualize spindle poles).

    • Fluorescently-labeled secondary antibodies are used for detection. DNA is counterstained with a dye like DAPI or Hoechst.

    • Coverslips are mounted and imaged using a fluorescence or confocal microscope.

    • Cells are scored for mitotic phenotype (bipolar vs. monoaster spindles).

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the mitotic arrest caused by the KSP inhibitor.

  • Objective: To measure the percentage of cells arrested in the G2/M phase of the cell cycle.

  • Methodology:

    • Cells are seeded and treated with the inhibitor for a defined period (e.g., 24 hours).

    • Both adherent and floating cells are collected to ensure all arrested cells are included.

    • Cells are fixed in cold ethanol (B145695) to preserve their DNA content.

    • The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye, typically propidium (B1200493) iodide (PI).

    • The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured using a flow cytometer.

    • A histogram is generated, showing cell counts versus DNA content. Cells in G1 have 2N DNA content, while cells in G2 and mitosis (M) have 4N DNA content. An increase in the 4N peak indicates G2/M arrest.

Summary and Conclusion

Monastrol was a landmark discovery, identifying KSP as a druggable anti-mitotic target and providing a crucial tool for cell biology research.[12] However, its relatively low potency makes it unsuitable for therapeutic use.

This compound (Ispinesib) represents the translation of this initial discovery into a potent, drug-like molecule.[4] As a second-generation inhibitor, it demonstrates significantly higher potency and was the first of its class to advance into clinical trials.[9] While both compounds share the same innovative allosteric mechanism, this compound's optimized chemical structure provides the potency and drug-like properties necessary for clinical investigation.

Despite the promise of KSP inhibitors, including their favorable side-effect profile compared to taxanes, clinical trials have shown limited single-agent efficacy for compounds like Ispinesib.[4][5] Current research focuses on exploring their use in combination therapies and developing next-generation approaches, such as antibody-drug conjugates, to improve their therapeutic window and overcome resistance.[4]

References

Cross-Validation of Aurora B Kinase Inhibition: A Comparative Guide to AZD1152 and RNAi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for inhibiting Aurora B kinase (AURKB), a critical regulator of mitosis and a prominent target in oncology research. We objectively compare the outcomes of using the selective small molecule inhibitor AZD1152 (Barasertib) and RNA interference (RNAi) for AURKB knockdown. This guide is intended to assist researchers in selecting the appropriate technique for their experimental needs and in validating their findings through orthogonal approaches.

Introduction

Aurora B kinase is a serine/threonine kinase that plays a pivotal role in ensuring proper chromosome segregation and cytokinesis. Its overexpression is common in various cancers, making it an attractive therapeutic target. Target validation is a crucial step in drug development, confirming that the molecular target of a drug is responsible for its therapeutic effect. Cross-validation using distinct technologies is the gold standard for building confidence in experimental results.

Here, we compare the pharmacological inhibition of AURKB using AZD1152, a potent and selective inhibitor, with the genetic knockdown of AURKB using small interfering RNA (siRNA). Both methods are expected to yield similar phenotypic outcomes, and their comparison provides robust validation of AURKB as a therapeutic target. Studies have shown that the effects of AZD1152 on cellular processes closely mimic those observed with AURKB knockdown via siRNA[1][2].

Data Presentation: Comparative Phenotypic Outcomes

ParameterAZD1152 (Barasertib-HQPA)RNAi (siRNA against AURKB)Rationale for Comparison
Target Aurora B Kinase (Enzymatic Activity)Aurora B mRNABoth methods aim to reduce the functional output of the Aurora B protein.
Mechanism ATP-competitive inhibitor of kinase activity[3].Post-transcriptional gene silencing via mRNA degradation[4].Provides two distinct mechanisms to inhibit the same target, strengthening the validation.
Key Biomarker Inhibition of Histone H3 (Ser10) phosphorylation[5][6].Reduction in total Aurora B protein levels and subsequent loss of Histone H3 (Ser10) phosphorylation[1][2].Direct measure of target engagement and downstream signaling inhibition.
Cell Cycle Effect G2/M accumulation followed by mitotic slippage and endoreduplication[5][7].G2/M arrest and mitotic defects[8].Confirms the disruption of the mitotic process.
Primary Phenotype Induction of polyploidy (cells with ≥4N DNA content) and formation of multinucleated cells[1][9].Induction of polyploidy and multinucleated cells[1][8].The hallmark phenotype of Aurora B inhibition.
Terminal Phenotype Apoptosis/Mitotic Catastrophe[6][10][11].Apoptosis/Mitotic Catastrophe[12].The ultimate outcome of sustained Aurora B inhibition in cancer cells.
Time to Effect Rapid inhibition of kinase activity (minutes to hours)[5]. Phenotypic changes are typically observed within 24-72 hours[9][13].mRNA knockdown is maximal at 24-48 hours, with protein reduction and phenotypic changes appearing at 48-96 hours[8].Highlights the different kinetics of pharmacological versus genetic inhibition.
Selectivity Highly selective for Aurora B over Aurora A, but may have off-target effects on other kinases at higher concentrations[3][14].High specificity for the target mRNA sequence, but potential for off-target effects due to partial sequence homology[15].Both methods have the potential for off-target effects that need to be controlled for.

Mandatory Visualizations

Aurora B Signaling Pathway in Mitosis

Aurora_B_Signaling Figure 1: Aurora B Kinase Signaling Pathway in Mitosis cluster_mitosis Mitotic Progression Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis CPC Chromosomal Passenger Complex (CPC) AURKB Aurora B Kinase CPC->AURKB activates HistoneH3 Histone H3 AURKB->HistoneH3 phosphorylates CENPA CENP-A AURKB->CENPA phosphorylates MCAK MCAK AURKB->MCAK phosphorylates Spindle Spindle Assembly Checkpoint (SAC) AURKB->Spindle regulates CleavageFurrow Cleavage Furrow Formation AURKB->CleavageFurrow regulates ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation leads to ChromosomeSegregation Proper Chromosome Segregation CENPA->ChromosomeSegregation ensures MCAK->ChromosomeSegregation ensures Spindle->ChromosomeSegregation ensures CytokinesisExecution Cytokinesis Execution CleavageFurrow->CytokinesisExecution enables AZD1152 AZD1152 AZD1152->AURKB inhibits RNAi RNAi (siRNA) RNAi->AURKB downregulates Cross_Validation_Workflow Figure 2: Experimental Workflow for Cross-Validation Start Start: Cancer Cell Line Culture Split Split Culture into Three Groups Start->Split Control Group 1: Vehicle Control (DMSO) Split->Control AZD1152 Group 2: AZD1152 Treatment Split->AZD1152 RNAi Group 3: AURKB siRNA Transfection Split->RNAi Incubate Incubate for 24-72 hours Control->Incubate AZD1152->Incubate RNAi->Incubate Analysis Phenotypic and Molecular Analysis Incubate->Analysis WesternBlot Western Blot: p-H3, total AURKB Analysis->WesternBlot FACS Flow Cytometry: Cell Cycle (DNA content) Analysis->FACS Microscopy Microscopy: Polyploidy, Apoptosis Analysis->Microscopy Compare Compare Results: Phenotypic Concordance WesternBlot->Compare FACS->Compare Microscopy->Compare

References

A Comparative Analysis of Ispinesib (SB-715992) and Other Antimitotic Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antimitotic agent Ispinesib (B1684021) (SB-715992) with traditional microtubule-targeting drugs, paclitaxel (B517696) and vincristine (B1662923). We present key experimental data, detailed protocols, and visualizations of the mechanisms of action to offer a comprehensive overview for oncology research and drug development.

Introduction to Antimitotic Agents

Antimitotic agents are a cornerstone of cancer chemotherapy, targeting the process of cell division (mitosis) to halt the proliferation of rapidly dividing cancer cells. These agents can be broadly categorized based on their mechanism of action. Classical antimitotics, such as the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine), target tubulin, a key component of microtubules.[1][2] More recent developments have led to the creation of second-generation antimitotics that target other crucial mitotic proteins, with the aim of improving efficacy and reducing side effects.[1]

Ispinesib (SB-715992): A Kinesin Spindle Protein Inhibitor

Ispinesib (also known as SB-715992) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[3][4] KSP is a motor protein that is essential for the formation of the bipolar mitotic spindle, a structure necessary for the proper segregation of chromosomes during mitosis.[3][5] By inhibiting KSP, ispinesib induces mitotic arrest, leading to apoptosis in actively dividing tumor cells.[3] A key advantage of targeting KSP is its limited role in non-mitotic processes, which may result in a better safety profile compared to tubulin-targeting agents, particularly concerning neurotoxicity.[3]

Paclitaxel: A Microtubule Stabilizer

Paclitaxel, a member of the taxane (B156437) family, functions by stabilizing microtubules.[2][6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7] This disruption of normal microtubule dynamics leads to the formation of nonfunctional microtubule bundles, mitotic arrest at the G2/M phase, and subsequent cell death.[6][8]

Vincristine: A Microtubule Destabilizer

Vincristine, a vinca alkaloid, exerts its antimitotic effect by destabilizing microtubules.[1] It binds to tubulin dimers, inhibiting their polymerization into microtubules.[9][10] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, causing cells to arrest in metaphase and ultimately undergo apoptosis.[1][9]

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for ispinesib, paclitaxel, and vincristine across various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key indicator of cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: IC50 Values of Ispinesib (SB-715992) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
Colo205Colon Cancer1.2[11]
HT-29Colon Cancer9.5[11]
MCF-7Breast Cancer7.4 - 80[12]
MDA-MB-468Breast Cancer19[13]
BT-474Breast Cancer45[13]
PC-3Prostate Cancer15 - 30[11]
Multiple LinesPediatric TumorsMedian: 4.1[4][14]

Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference(s)
VariousHuman Tumors2.5 - 7.524[15]
NSCLCLung CancerMedian: 9,40024[16]
NSCLCLung CancerMedian: 27120[16]
SCLCLung CancerMedian: 25,00024[16]
SCLCLung CancerMedian: 5,000120[16]
MDA-MB-231Breast CancerVaries-[17]
ZR75-1Breast CancerVaries-[17]
MCF-7Breast Cancer64,46048

Table 3: IC50 Values of Vincristine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference(s)
MCF7-WTBreast Cancer7.371-[18]
VCR/MCF7Breast Cancer (Resistant)10,574-[18]
L1210Murine Leukemia10 - 100-[19]
CEMHuman Leukemia10 - 100-[19]
UKF-NB-3NeuroblastomaVaries120[20]
MCF-7Breast Cancer239,51048[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of antimitotic agents.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[22] The CellTiter-Glo assay measures ATP levels, another indicator of cell viability.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Drug Treatment: Expose the cells to a range of concentrations of the antimitotic agent for a specified duration (e.g., 24, 48, or 72 hours).[23]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate. Then, solubilize the formazan crystals with a solvent (e.g., DMSO).[23]

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[11]

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[22]

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Antimitotic agents typically cause an accumulation of cells in the G2/M phase.

General Protocol:

  • Cell Treatment: Treat cells with the antimitotic agent for a specific time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.[24]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI), and RNase to prevent staining of double-stranded RNA.[24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.[24]

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. The region between these two peaks represents cells in the S phase.

Mechanism of Action Visualizations

The following diagrams illustrate the distinct mechanisms of action of ispinesib, paclitaxel, and vincristine.

Antimitotic_Mechanisms cluster_ispinesib Ispinesib (KSP Inhibitor) cluster_paclitaxel Paclitaxel (Microtubule Stabilizer) cluster_vincristine Vincristine (Microtubule Destabilizer) Ispinesib Ispinesib KSP KSP Ispinesib->KSP Inhibits Mitotic_Arrest_I Mitotic Arrest (Monoastral Spindle) Ispinesib->Mitotic_Arrest_I Results in Spindle_Pole_Separation Spindle_Pole_Separation KSP->Spindle_Pole_Separation Required for Bipolar_Spindle Bipolar_Spindle Spindle_Pole_Separation->Bipolar_Spindle Leads to Mitosis_Progression Mitosis_Progression Bipolar_Spindle->Mitosis_Progression Essential for Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest_P Mitotic Arrest (Abnormal Spindles) Paclitaxel->Mitotic_Arrest_P Results in Microtubule_Dynamics Microtubule_Dynamics Microtubules->Microtubule_Dynamics Prevents Depolymerization Mitotic_Spindle_Function Mitotic_Spindle_Function Microtubule_Dynamics->Mitotic_Spindle_Function Disrupts Mitotic_Spindle_Function->Mitosis_Progression Vincristine Vincristine Tubulin_Polymerization Tubulin_Polymerization Vincristine->Tubulin_Polymerization Inhibits Mitotic_Arrest_V Mitotic Arrest (No Spindle) Vincristine->Mitotic_Arrest_V Results in Microtubule_Formation Microtubule_Formation Tubulin_Polymerization->Microtubule_Formation Prevents Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Microtubule_Formation->Mitotic_Spindle_Assembly Required for Mitotic_Spindle_Assembly->Mitosis_Progression

Caption: Mechanisms of action for different antimitotic agents.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation Start Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Treatment with Antimitotic Agents Culture->Treat MTT Cell Viability Assay (e.g., MTT) Treat->MTT FACS Cell Cycle Analysis (Flow Cytometry) Treat->FACS IC50 IC50 Determination MTT->IC50 CellCycle Quantification of Cell Cycle Arrest FACS->CellCycle Compare Comparative Efficacy Analysis IC50->Compare CellCycle->Compare

Caption: Workflow for in vitro evaluation of antimitotic agents.

Conclusion

Ispinesib represents a promising class of antimitotic agents with a distinct mechanism of action from traditional tubulin-targeting drugs like paclitaxel and vincristine. Its high potency in vitro, demonstrated by low nanomolar IC50 values across a range of cancer cell lines, highlights its potential as a valuable therapeutic agent.[4][11] The targeted inhibition of KSP may offer an improved safety profile, particularly a reduction in neurotoxicity, which is a common dose-limiting side effect of taxanes and vinca alkaloids.[3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and optimal clinical application of ispinesib, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of novel antimitotic strategies.

References

Confirming the Specificity of SB 714786 for Kinesin Spindle Protein (KSP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SB 714786 (also known as Ispinesib), a potent inhibitor of the Kinesin Spindle Protein (KSP), with other known KSP inhibitors. The focus is on the specificity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.

Introduction to KSP and its Inhibition

Kinesin Spindle Protein (KSP), or Eg5, is a crucial motor protein that belongs to the kinesin-5 family. It plays an essential role during mitosis by establishing and maintaining the bipolar spindle, a structure necessary for the accurate segregation of chromosomes into daughter cells.[1][2] Inhibition of KSP's ATPase activity prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptotic cell death in proliferating cancer cells.[1][2] This targeted disruption of mitosis in rapidly dividing cells makes KSP an attractive target for cancer therapy, potentially offering a safer alternative to microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[1]

This compound (Ispinesib) is a potent, allosteric, and reversible inhibitor of KSP.[3] It binds to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[4] This guide aims to provide a comprehensive overview of the data confirming the high specificity of this compound for KSP.

Quantitative Comparison of KSP Inhibitors

The potency of various KSP inhibitors can be compared using their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against KSP's ATPase activity. A lower value indicates higher potency.

InhibitorTypeKSP IC50 (nM)KSP Ki (nM)
This compound (Ispinesib) Quinazolinone<10[3][4]0.6 - 1.7[3]
Monastrol Dihydropyrimidine14,000[3]-
MK-0731 Pyrrole2.2[4]-
Filanesib (ARRY-520) Dihydropyrimidine--
SB-743921 Chromen-4-one0.1[4]-

Table 1: Comparison of the potency of selected KSP inhibitors. Data is compiled from various sources and assays, which may lead to variations in reported values.

Specificity Profile of this compound (Ispinesib)

A critical aspect of a targeted therapeutic is its specificity for the intended target over other related proteins. Off-target effects can lead to unwanted side effects and toxicities. This compound has been shown to be highly specific for KSP, with no significant inhibition of other kinesin motor proteins even at concentrations several orders of magnitude higher than its Ki for KSP.

Kinesin Motor ProteinFunctionThis compound Inhibition
KSP (Eg5) Mitotic spindle pole separationPotent Inhibition
CENP-E Chromosome congressionNo inhibition[3]
RabK6 Vesicular transportNo inhibition[3]
MCAK Microtubule depolymerizationNo inhibition[3]
MKLP1 CytokinesisNo inhibition[3]
KHC (Kinesin-1) Organelle transportNo inhibition[3]
Kif1A Synaptic vesicle transportNo inhibition[3]

Table 2: Specificity of this compound against a panel of human kinesin motor proteins. "No inhibition" indicates that no significant inhibitory activity was observed at concentrations well above the Ki for KSP.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the potency and specificity of KSP inhibitors like this compound.

KSP ATPase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the ATPase activity of purified KSP enzyme.

Objective: To determine the IC50 value of an inhibitor against KSP.

Materials:

  • Purified recombinant human KSP motor domain

  • Microtubules (taxol-stabilized)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add a solution containing KSP enzyme and microtubules to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes), allowing the enzymatic reaction to proceed.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • The amount of inorganic phosphate produced is proportional to the KSP ATPase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monopolar Spindle Formation Assay (Cell-Based Assay)

This assay assesses the phenotypic effect of KSP inhibition in cells, which is the formation of monopolar spindles.

Objective: To confirm the on-target effect of a KSP inhibitor in a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin (to visualize centrosomes)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Microscopy slides or imaging plates

  • Fluorescence microscope

Procedure:

  • Seed the cells onto coverslips or imaging plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a duration that allows for cell cycle progression into mitosis (e.g., 16-24 hours).

  • Fix the cells with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with primary antibodies against α-tubulin and a centrosomal marker.

  • Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies and a nuclear stain.

  • Mount the coverslips onto microscope slides or image the plates directly using a fluorescence microscope.

  • Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype (a single spindle pole with chromosomes arranged in a rosette) at each compound concentration.

  • A dose-dependent increase in the percentage of cells with monopolar spindles confirms the KSP inhibitory activity of the compound.

Visualizations

KSP's Role in Mitosis and the Effect of Inhibition

The following diagram illustrates the signaling pathway of KSP during mitosis and how its inhibition by this compound leads to the formation of monopolar spindles and mitotic arrest.

KSP_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase cluster_Inhibition Inhibition by this compound Prophase_Start Duplicated Centrosomes KSP KSP (Eg5) Motor Protein Prophase_Start->KSP pushes microtubules apart Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle essential for separation Monopolar_Spindle Monopolar Spindle KSP->Monopolar_Spindle leads to Chromosome_Segregation Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation SB714786 This compound SB714786->KSP inhibits Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest

Caption: KSP's role in mitosis and the effect of this compound.

Experimental Workflow for Determining KSP Inhibitor Specificity

This diagram outlines the experimental workflow to assess the specificity of a KSP inhibitor.

KSP_Specificity_Workflow start Start: Candidate KSP Inhibitor biochemical_assay Biochemical Assay: KSP ATPase Inhibition (IC50) start->biochemical_assay cell_based_assay Cell-Based Assay: Monopolar Spindle Formation start->cell_based_assay selectivity_panel Selectivity Panel: Screen against other Kinesins start->selectivity_panel data_analysis Data Analysis and Comparison biochemical_assay->data_analysis cell_based_assay->data_analysis selectivity_panel->data_analysis conclusion Conclusion: Confirm Specificity data_analysis->conclusion

Caption: Workflow for KSP inhibitor specificity testing.

References

A Head-to-Head Comparison of Prominent Eg5 Inhibitors in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key Eg5 inhibitors, focusing on their preclinical performance. While direct comparative data for SB-714786 is not extensively available in the public domain, this guide focuses on well-characterized and frequently cited Eg5 inhibitors: Ispinesib (B1684021) (SB-715992), Filanesib (B612139) (ARRY-520), Monastrol, and S-Trityl-L-Cysteine (STLC).

The mitotic kinesin Eg5, also known as KSP (kinesin spindle protein) or KIF11, plays a crucial role in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells. This specific mechanism of action has made Eg5 an attractive target for the development of novel anti-cancer therapeutics.

Mechanism of Action: Eg5 Inhibition

Allosteric inhibitors of Eg5 bind to a pocket outside the active ATPase site, preventing the conformational changes necessary for its motor activity. This leads to a halt in the separation of centrosomes and the establishment of a bipolar spindle.

Eg5_Inhibition_Pathway Signaling Pathway of Eg5 Inhibition cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 Activity (Centrosome Separation) Monoastral_Spindle Monoastral Spindle Formation Prophase->Monoastral_Spindle Inhibition of Centrosome Separation Anaphase Anaphase Metaphase->Anaphase Eg5_Inhibitor Eg5 Inhibitor (e.g., Ispinesib, Filanesib) Eg5 Eg5 Kinesin Eg5_Inhibitor->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Eg5 Inhibition Leading to Mitotic Arrest and Apoptosis.

Comparative Performance Data

The following tables summarize the in vitro and in vivo preclinical data for Ispinesib, Filanesib, Monastrol, and STLC. These compounds have been extensively studied and provide a benchmark for the evaluation of new Eg5 inhibitors.

In Vitro Efficacy: Biochemical and Cellular Assays
InhibitorTargetAssay TypeIC50Reference
Ispinesib (SB-715992) Eg5ATPase Activity (Ki)0.6 nM[1]
Eg5ATPase Activity4.1 nM[1]
Various Cancer Cell LinesProliferation Assay1.2 - 9.5 nM[1]
Meningioma Cell LinesProliferation Assay< 1 nM[2]
Filanesib (ARRY-520) Eg5ATPase Activity6 nM[3][4][5]
Various Cancer Cell LinesProliferation Assay0.4 - 3.1 nM[3]
Monastrol Eg5Basal ATPase Activity6.1 - 14 µM[6][7][8]
HeLa CellsMitotic Arrest51.3 µM[7]
S-Trityl-L-Cysteine (STLC) Eg5Basal ATPase Activity1.0 µM[9][10]
Eg5Microtubule-activated ATPase Activity140 nM[9][10][11][12]
HeLa CellsMitotic Arrest700 nM[10]
In Vivo Efficacy: Xenograft Models
InhibitorCancer ModelDosing RegimenOutcomeReference
Ispinesib (SB-715992) Breast Cancer Xenografts8-10 mg/kgTumor regressions in 5/5 models[13][14]
Meningioma XenograftsNot specifiedSignificant tumor growth inhibition (up to 83%)[2]
Filanesib (ARRY-520) Multiple Myeloma Xenograft20 mg/kg/dayComplete tumor elimination[4]
Hepatoblastoma PDXNot specifiedReduced tumor growth in 4/5 models[15]
Monastrol --Limited in vivo data available-
S-Trityl-L-Cysteine (STLC) --Limited in vivo data available-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are representative methodologies for key assays used in the preclinical evaluation of Eg5 inhibitors.

Eg5 ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.

ATPase_Assay_Workflow Workflow for Eg5 ATPase Inhibition Assay Reagents Prepare Reagents: - Recombinant Eg5 Protein - Microtubules - ATP - Test Compound (e.g., SB-714786) - Assay Buffer Incubation Incubate Eg5, Microtubules, and Test Compound Reagents->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Measurement Measure ADP Production (e.g., Coupled Enzyme Assay) Reaction_Start->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: General workflow for an in vitro Eg5 ATPase inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant human Eg5 protein is purified. Taxol-stabilized microtubules are prepared from purified tubulin. Test compounds are serially diluted in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Eg5 protein, microtubules, and the test compound are mixed in an assay buffer (e.g., containing PIPES, MgCl2, EGTA).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by quantifying the production of ADP. This can be done using a variety of methods, including a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

  • Data Analysis: The rate of reaction is plotted against the concentration of the inhibitor, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (typically 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.

In Vivo Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Workflow for In Vivo Xenograft Efficacy Study Cell_Culture Culture Human Cancer Cells Implantation Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Treatment Administer Test Compound and Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[16][17][18]

  • Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives a vehicle solution.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the animals are also monitored.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. Further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis, may also be performed.

Conclusion

Ispinesib and Filanesib have demonstrated potent anti-proliferative activity in both biochemical and cellular assays, with IC50 values in the low nanomolar range, and have shown significant in vivo efficacy in various xenograft models. Monastrol and STLC, while important tool compounds for studying Eg5 function, exhibit lower potency compared to the more clinically advanced inhibitors.

While this guide provides a comparative overview of these key Eg5 inhibitors, the lack of direct, publicly available head-to-head preclinical data for SB-714786 makes a direct comparison challenging. Researchers interested in SB-714786 are encouraged to perform their own comparative studies using the standardized protocols outlined here to accurately assess its potential relative to other Eg5 inhibitors. This will enable a more informed decision-making process for the further development of novel anti-cancer therapies targeting the essential mitotic kinesin Eg5.

References

No Information Available on SB 714786 to Generate Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound "SB 714786" have yielded no publicly available scientific literature, experimental data, or pharmacological information. As a result, it is not possible to create the requested comparison guide on the reproducibility of its induced phenotypes.

For researchers, scientists, and drug development professionals, access to verifiable and reproducible data is paramount. The absence of any public record for "this compound" in scientific databases, chemical supplier catalogs, or clinical trial registries prevents an objective analysis of its biological effects and the reproducibility of any potential phenotypes.

It is possible that "this compound" is an internal, preclinical compound identifier that has not been disclosed in public forums or scientific publications. Alternatively, the identifier may be inaccurate or outdated.

Without any foundational data on the compound's mechanism of action, its effects in biological systems, or established experimental protocols, a comparison with alternative compounds and a discussion on the reproducibility of its phenotypes cannot be conducted.

We advise researchers interested in this compound to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and complete name. There may be typos or missing characters.

  • Consult internal documentation: If this compound is from an internal discovery program, consult internal databases and reports for information.

  • Contact the original source: If the compound name was obtained from a collaborator or external source, it is recommended to seek clarification and further details from them.

Due to the lack of available data, no tables, diagrams, or detailed experimental protocols can be provided as requested. Should information on "this compound" become publicly available, a comprehensive comparison guide could be developed.

Safety Operating Guide

Navigating the Disposal of SB 714786: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals handling specialized compounds such as SB 714786, having clear, procedural guidance is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established laboratory safety principles. The first and most critical step is to always consult the manufacturer-provided SDS for specific chemical, physical, and toxicological properties before handling or disposal. In the absence of an SDS, the compound must be treated as hazardous waste.

General Protocol for the Disposal of Research Chemicals

When specific disposal instructions for a compound like this compound are not known, a conservative approach that assumes the substance is hazardous is required. The following step-by-step procedure should be implemented in conjunction with your institution's Environmental Health and Safety (EHS) protocols and local regulations.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the material, a thorough hazard assessment is crucial. In the absence of specific data for this compound, assume the compound may be toxic, flammable, corrosive, or reactive. Always wear appropriate PPE to minimize exposure.

Step 2: Waste Segregation and Containment

Properly segregate chemical waste to prevent dangerous reactions. Do not mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or your institution's EHS department.

  • Solid Waste: Collect solid this compound waste in a designated, chemically compatible, and sealable container.

  • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste containing this compound. Ensure the container material is compatible with the solvent used.

  • Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be collected in a separate, clearly labeled waste bag or container.

Step 3: Labeling of Waste Containers

Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance. The label should be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The primary hazard(s) (e.g., flammable, corrosive, toxic).

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or lab.

Step 4: Safe Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential spills. Ensure that incompatible waste types are stored separately to prevent accidental mixing.

Step 5: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling unknown research chemicals like this compound.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the solvent and any known hazards of the compound.Prevents skin contact with the chemical.
Body Protection A flame-resistant lab coat worn fully buttoned.Protects skin and clothing from spills.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection A fume hood should be used when handling the compound. If a fume hood is not available, a respirator may be required based on a risk assessment.Prevents inhalation of hazardous vapors or dusts.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical.

Chemical_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling & Containment Phase cluster_disposal Final Disposal Phase start Start: Need to Dispose of Chemical sds Obtain and Review Safety Data Sheet (SDS) start->sds Critical First Step assess Perform Hazard Assessment sds->assess select_ppe Select Appropriate PPE assess->select_ppe wear_ppe Wear Required PPE select_ppe->wear_ppe segregate Segregate Waste by Hazard Class wear_ppe->segregate contain Place in Compatible, Sealed Container segregate->contain label_waste Label Container with Contents & Hazards contain->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end_node End: Proper Disposal Complete pickup->end_node

Generalized workflow for the safe disposal of laboratory chemical waste.

By adhering to these general guidelines and prioritizing the specific instructions found in the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure and responsible research environment.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.